molecular formula C19H22O3 B1665324 Auraptene CAS No. 495-02-3

Auraptene

Katalognummer: B1665324
CAS-Nummer: 495-02-3
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: RSDDHGSKLOSQFK-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Auraptene (CAS 495-02-3), also known as 7-geranyloxycoumarin, is a natural monoterpene coumarin ether primarily isolated from plants of the Rutaceae and Apiaceae families, including various Citrus and Ferula species . This compound is recognized in scientific literature as a highly pleiotropic molecule with a wide spectrum of pharmacological activities, making it a valuable compound for research purposes . Extensive in vitro and in vivo studies have highlighted its potential in several research areas. Auraptene has demonstrated significant chemopreventive and antitumor properties across various models, including cancers of the colon, breast, prostate, liver, and skin . Its multifaceted mechanisms of action include the modulation of intracellular signaling pathways to induce cell cycle arrest and promote apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 . It also exhibits anti-inflammatory and antioxidant activities, which contribute to its overall chemopreventive profile . More recent research has uncovered promising neuroprotective effects. Studies indicate that Auraptene can protect dopaminergic neurons in models of Parkinson's disease, potentially by preserving mitochondrial function, reducing oxidative stress, and increasing the release of neurotrophic factors like GDNF and BDNF . Additional research applications include investigating its antibacterial, antileishmanial, and antifungal properties . This product is supplied with a purity of >98.0% (HPLC) and has a molecular weight of 298.38 g/mol . It is recommended to be stored frozen (<0°C) and is sensitive to heat . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Eigenschaften

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDDHGSKLOSQFK-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897576
Record name Aurapten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Auraptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

495-02-3
Record name Auraptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurapten
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurapten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AURAPTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79I1ZEL2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Auraptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name Auraptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Occurrence of Auraptene in Nature: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene (7-geranyloxycoumarin) is a naturally occurring prenyloxycoumarin that has garnered significant scientific interest due to its diverse pharmacological activities. As a bioactive monoterpene coumarin, it has been identified in various plant species and has demonstrated anti-inflammatory, neuroprotective, and chemopreventive properties.[1][2] This technical guide provides an in-depth overview of the natural sources of Auraptene, presenting quantitative data, experimental protocols for its analysis, and visualizations of its known signaling pathways to support further research and drug development endeavors.

Natural Sources of Auraptene

Auraptene is predominantly found in plants belonging to the Rutaceae family, with Citrus species being the most significant source.[1][3] It is also present in members of the Apiaceae and Compositae families.[3]

The Rutaceae Family: A Primary Reservoir

Within the Rutaceae family, Auraptene is a characteristic component of many edible fruits and vegetables.[4] Genera such as Citrus and Aegle are notable for their Auraptene content.[2][3] For instance, it has been isolated from Citrus aurantium (Seville orange) and Aegle marmelos (bael fruit).[2] The peels of citrus fruits, in particular, are a rich source of this compound.[5]

The Apiaceae and Compositae Families

While less concentrated than in Rutaceae, Auraptene has also been identified in plants of the Apiaceae and Compositae families, broadening the scope of its natural distribution.[3]

Quantitative Analysis of Auraptene in Natural Sources

The concentration of Auraptene can vary significantly between different species, cultivars, and even different parts of the same plant. The peels of citrus fruits generally contain higher concentrations than the juice sacs.[6] The following tables summarize the quantitative data available in the literature.

Citrus SpeciesPlant PartAuraptene Concentration (mg/g)Reference
Citrus pseudo-aurantium (Henka mikan)Juice Sac0.23[6]
Citrus wilsonii (Ichang lemon)Juice Sac0.52[6]
Citrus hassaku x C. grandis hybrid (Okitsu No. 39)Juice Sac0.14[6]
Citrus iyo x Poncirus trifoliata hybrid (IyP269)Peel1.49[6]
Citrus iyo x Poncirus trifoliata hybrid (IyP269)Juice Sac1.73[6]
Citrus-trifoliate orange hybridsPeel0.51 - 16.57[6]
Citrus-trifoliate orange hybridsJuice Sac0.15 - 10.32[6]
Citrus hassaku (Phalsak)Peel (SFE extract)Major Compound[7]
Citrus kawachiensis (Kawachi Bankan)PeelExceptionally High[8]
Processed Citrus ProductAuraptene ConcentrationReference
Grapefruit Juice (Brand-named)~0.1 mg/100 g[6]
Marmalade~0.3 mg/100 g[6]

Experimental Protocols for Auraptene Analysis

The extraction and quantification of Auraptene from plant matrices are crucial for accurate assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

Extraction of Auraptene from Plant Material

A general workflow for the extraction of Auraptene from citrus peels is outlined below.

G start Fresh Citrus Peels drying Drying (e.g., freeze-drying or air-drying) start->drying grinding Grinding to a fine powder drying->grinding extraction Solvent Extraction (e.g., methanol, ethanol, or hexane) grinding->extraction filtration Filtration to remove solid debris extraction->filtration concentration Solvent evaporation under reduced pressure filtration->concentration crude_extract Crude Auraptene Extract concentration->crude_extract

Caption: General workflow for the extraction of Auraptene from citrus peels.

Quantification by High-Performance Liquid Chromatography (HPLC)

An analytical strategy for the quantification of Auraptene typically involves HPLC coupled with spectrophotometric (UV), spectrofluorometric (FL), and/or mass spectrometric (MS) detection.[9]

Methodology Overview:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, FL, or MS).

  • Column: A reversed-phase C18 column is commonly used.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Detection:

    • UV Detection: Monitoring at a wavelength where Auraptene shows maximum absorbance.

    • Fluorescence Detection: Provides higher sensitivity and selectivity.

    • Mass Spectrometry (MS) Detection: Offers definitive identification and quantification, especially in complex matrices.

  • Method Validation: The method should be validated according to international guidelines, assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[9] Successful validations have reported good precision with a relative standard deviation (RSD) of less than 6.9% and high extraction yields exceeding 91%.[9]

Signaling Pathways Modulated by Auraptene

Auraptene exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling

Auraptene has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[1]

G LTA LTA (Lipoteichoic Acid) TLR2 TLR2 LTA->TLR2 MAPKs MAPKs TLR2->MAPKs NFkB_pathway NF-κB Pathway TLR2->NFkB_pathway ERK ERK MAPKs->ERK JNK JNK MAPKs->JNK p38 p38 MAPKs->p38 Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β) ERK->Inflammatory_Mediators JNK->Inflammatory_Mediators IkBa IκBα Phosphorylation NFkB_pathway->IkBa p65 p65 Phosphorylation & Nuclear Translocation NFkB_pathway->p65 p65->Inflammatory_Mediators Auraptene Auraptene Auraptene->ERK inhibits Auraptene->JNK inhibits Auraptene->IkBa inhibits Auraptene->p65 inhibits

Caption: Auraptene's inhibition of LTA-induced inflammatory signaling pathways.

This compound has been observed to reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] It also suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] These effects are mediated, at least in part, through the inhibition of the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway, and by inhibiting the phosphorylation of ERK and JNK in the MAPK pathway.[1]

Anticancer Signaling

The chemopreventive effects of Auraptene are attributed to its ability to modulate signaling pathways controlling cell growth, apoptosis, and inflammation.[3][11]

G cluster_auraptene Auraptene cluster_cellular_processes Cellular Processes cluster_molecular_targets Molecular Targets & Pathways Auraptene_node Auraptene mTOR mTOR Pathway Auraptene_node->mTOR inhibits Cytokines Cytokines (e.g., IL-6, IL-1β, TNF-α) Auraptene_node->Cytokines modulates Transcription_Factors Transcription Factors (e.g., NF-κB, Stat3) Auraptene_node->Transcription_Factors modulates Growth_Factors Growth Factors Auraptene_node->Growth_Factors modulates Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) Auraptene_node->Cell_Cycle_Proteins inhibits Cell_Growth Cell Growth Outcome Anticancer Effects (Inhibition of Proliferation, Tumorigenesis, and Growth) Cell_Growth->Outcome Apoptosis Apoptosis Apoptosis->Outcome Inflammation Inflammation Inflammation->Outcome mTOR->Cell_Growth Cytokines->Inflammation Transcription_Factors->Cell_Growth Transcription_Factors->Inflammation Growth_Factors->Cell_Growth Cell_Cycle_Proteins->Cell_Growth

Caption: Overview of Auraptene's modulation of signaling pathways in cancer.

Studies have shown that Auraptene can induce apoptosis in cancer cells and inhibit the mTOR pathway.[7] It also modulates the expression of various cytokines, growth factors, and transcription factors involved in cancer progression.[11] For example, it has been reported to suppress the expression of pro-inflammatory cytokines like IL-6 and IL-1β in the context of colon carcinogenesis.[11]

Neuroprotective Signaling

Auraptene has demonstrated neuroprotective effects, which may be linked to its anti-inflammatory properties and its ability to modulate signaling pathways involved in neuronal survival and function. It has been shown to suppress the hyperactivation of microglia and astrocytes and the hyperexpression of COX-2 in the brain.[8] Furthermore, Auraptene can induce the activation of extracellular signal-regulated kinases (ERK1/2), which are involved in synaptic plasticity and memory.[12]

Conclusion

Auraptene is a promising natural compound with a well-defined distribution in the plant kingdom, particularly within the Rutaceae family. The concentration of Auraptene in various citrus species and their products has been quantified, with peels being a particularly rich source. Standardized analytical methods, primarily HPLC-based, are available for its accurate quantification. The diverse pharmacological activities of Auraptene are underpinned by its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection. This comprehensive guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of Auraptene.

References

Auraptene chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auraptene, a naturally occurring monoterpene coumarin ether, has emerged as a compound of significant interest in the scientific community. First isolated from plants of the Citrus and Ferula genera, it has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of auraptene. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its molecular signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

Auraptene, with the IUPAC name 7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy}-2H-1-benzopyran-2-one, is characterized by a coumarin core with a geranyloxy substituent at the 7-position.[3] This structural feature is crucial for its biological activity.

Chemical Structure:

Auraptene Chemical Structure

Image Source: Wikimedia Commons

The key physicochemical properties of auraptene are summarized in the table below, providing essential data for experimental design and formulation development.

PropertyValueReference
IUPAC Name 7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy}-2H-1-benzopyran-2-one[3]
Synonyms 7-Geranyloxycoumarin, Aurapten[1][4]
Molecular Formula C₁₉H₂₂O₃[1]
Molecular Weight 298.38 g/mol [1]
CAS Number 495-02-3[1]
Appearance White to off-white powder/colorless crystals[4][5]
Melting Point 91 °C[5]
Boiling Point 455.5 °C (Predicted)[5]
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.[5] Insoluble in water.[5]
logP (o/w) 5.690 (Estimated)[5]

Pharmacological Activities and Quantitative Data

Auraptene exhibits a range of biological effects, with its anticancer and anti-inflammatory properties being the most extensively studied. The following tables summarize key quantitative data from various in vitro studies.

Anticancer Activity

Auraptene has demonstrated cytotoxic and antiproliferative effects against a variety of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

Cell LineCancer TypeIC₅₀ Value (µM)Exposure TimeReference
MCF7Breast Cancer3648 h[6][7]
MCF7Breast Cancer21.6672 h[6][7]
MGC-803Gastric Cancer0.78 ± 0.13 - 10.78 ± 1.83Not Specified[1][2]
HT-29Colorectal Cancer~10Not Specified[1][2]
HT-116Colorectal Cancer~10Not Specified[1][2]
RajiBurkitt's Lymphoma18Not Specified[8][9]
Anti-inflammatory and Other Activities

Beyond its anticancer effects, auraptene also modulates inflammatory responses and other cellular processes.

ActivityAssay/ModelIC₅₀ Value (µM)Reference
Inhibition of Epstein-Barr Virus ActivationTPA-induced in Raji cells18[8][9]
Inhibition of Superoxide GenerationTPA-induced in HL-60 cells~50[8][9]

Key Experimental Protocols

This section provides detailed methodologies for experiments commonly used to characterize the properties of auraptene.

Isolation of Auraptene from Citrus Peel (Supercritical CO₂ Extraction)

This protocol is based on a patented method for the efficient and environmentally friendly extraction of auraptene.

Workflow for Auraptene Isolation:

G Workflow for Supercritical CO₂ Extraction of Auraptene start Start: Obtain Citrus Peel crush Crush Citrus Peel start->crush load Load Crushed Peel into Extraction Vessel crush->load setup Set Supercritical Fluid Extractor Parameters: - Temperature: 50-80 °C - Pressure: 200-400 bar - CO₂ Flow Rate: ≥ 2 L/hour load->setup extract Perform Extraction with Supercritical CO₂ for 2-4 hours setup->extract collect Collect Auraptene-Rich Extract extract->collect end End: Purify and Analyze Extract collect->end

Caption: Supercritical CO₂ extraction workflow for auraptene.

Methodology:

  • Preparation of Plant Material: Fresh citrus peels are thoroughly washed and dried. The dried peels are then crushed into a fine powder to increase the surface area for extraction.

  • Supercritical Fluid Extraction:

    • The powdered citrus peel is packed into the extraction vessel of a supercritical fluid extractor.

    • Supercritical carbon dioxide is used as the solvent. The extraction parameters are set as follows:

      • Temperature: 50-80 °C

      • Pressure: 200-400 bar

      • CO₂ Flow Rate: ≥ 2 L/hour

    • The extraction is carried out for a period of 2 to 4 hours.[10] A co-solvent such as methanol or ethanol can be added to enhance the extraction efficiency.[10]

  • Collection and Purification: The extract containing auraptene is collected from the separator. Further purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

G MTT Assay Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of Auraptene incubate1->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours at 37°C add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570-590 nm solubilize->read analyze Analyze data to determine IC₅₀ read->analyze

Caption: General workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7][11]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of auraptene (e.g., 0.1-200 µM).[6][7] Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest auraptene dose.

  • Incubation: The plate is incubated for the desired time periods (e.g., 24, 48, or 72 hours).[6][7]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.[12] The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of auraptene on signaling pathways.

Methodology:

  • Cell Lysis: Cells treated with auraptene are harvested and washed with ice-cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to extract the total protein.[13] The cell lysate is then centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of the lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then loaded onto an SDS-polyacrylamide gel. Electrophoresis is performed to separate the proteins based on their molecular weight.[14]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of the antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-ERK) overnight at 4°C.[16] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] The band intensities can be quantified using densitometry software.

Molecular Signaling Pathways

Auraptene exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways involved in its anticancer activity.

Induction of Apoptosis

Auraptene promotes apoptosis in cancer cells through the intrinsic pathway.

G Auraptene-Induced Apoptotic Pathway Auraptene Auraptene Bcl2 Bcl-2 / Mcl-1 Auraptene->Bcl2 Bax Bax Auraptene->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling cascade initiated by auraptene.

Auraptene induces apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[1]

Inhibition of Proliferation and Survival Pathways

Auraptene can also inhibit signaling pathways that are crucial for cancer cell proliferation and survival.

G Inhibition of Pro-Survival Signaling by Auraptene Auraptene Auraptene Akt Akt Auraptene->Akt mTOR mTOR Auraptene->mTOR ERK ERK1/2 Auraptene->ERK p53 p53 Auraptene->p53 Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Auraptene's inhibitory effects on key cell proliferation pathways.

Studies have shown that auraptene can inhibit the Akt/mTOR and ERK1/2 signaling pathways, both of which are central to cell growth, proliferation, and survival.[1][2] Furthermore, it can activate the tumor suppressor protein p53, leading to cell cycle arrest.[1][2]

In Vivo Studies

The therapeutic potential of auraptene has been evaluated in several preclinical animal models.

  • Colon Carcinogenesis: In a study using an azoxymethane (AOM)-induced colon carcinogenesis model in F344 rats, dietary administration of auraptene significantly inhibited the development of aberrant crypt foci, which are precursors to colon cancer.[1][2]

  • Skin Carcinogenesis: In a two-stage skin carcinogenesis model in ICR mice, topical application of auraptene significantly reduced tumor incidence and multiplicity.[8][9]

  • Hepatic Fibrosis: Auraptene has been shown to protect against thioacetamide (TAA)-induced hepatic fibrosis in mice by activating the farnesoid X receptor (FXR), which plays a role in bile acid homeostasis and inflammation.[17]

Conclusion

Auraptene is a promising natural compound with a well-defined chemical structure and a diverse range of biological activities. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways in cancer cells, coupled with its anti-inflammatory and hepatoprotective effects, makes it an attractive candidate for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of auraptene. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more advanced preclinical models.

References

A Technical Guide to the Biosynthesis of Auraptene in Citrus Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Auraptene (7-geranyloxycoumarin), a prominent monoterpene coumarin found in citrus plants, has attracted significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and chemopreventive properties. Understanding its biosynthesis is critical for metabolic engineering, enhancing its production in natural sources, and developing novel therapeutic agents. This technical guide provides an in-depth overview of the auraptene biosynthetic pathway in Citrus species, detailing the enzymatic steps from the primary metabolite L-phenylalanine to the final specialized product. It includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for enzyme assays and quantification, and a review of the signaling pathways known to regulate its synthesis.

The Auraptene Biosynthetic Pathway

The synthesis of auraptene is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and transitions into a specialized branch of coumarin metabolism. The pathway can be divided into two major stages: the formation of the coumarin backbone (umbelliferone) and the subsequent prenylation to yield auraptene.

Stage 1: Biosynthesis of Umbelliferone (7-Hydroxycoumarin)

The formation of the core coumarin structure, umbelliferone, originates from the aromatic amino acid L-phenylalanine, which is produced via the shikimate pathway.

  • Deamination of L-Phenylalanine: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a committed step, channeling carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites[1][2].

  • Aromatic Ring Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73 family), to yield p-coumaric acid[3][4][5].

  • Coenzyme A Ligation: The carboxyl group of p-coumaric acid is activated by 4-Coumarate-CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA. This step is essential for the subsequent ring-modifying reactions[6].

  • Ortho-Hydroxylation and Lactonization: The key step in forming the coumarin ring is the 2'-hydroxylation of p-coumaroyl-CoA, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) . The resulting 2'-hydroxy-p-coumaroyl-CoA intermediate is unstable and undergoes a spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form umbelliferone[6][7][8]. In some plants, a Coumarin Synthase (COSY) can facilitate this lactonization, particularly in the absence of light[6].

Stage 2: Prenylation of Umbelliferone to Auraptene

The final step confers the characteristic geranyloxy side chain to the umbelliferone scaffold.

  • Geranylation: An Aromatic O-Prenyltransferase (PT) , specifically a geranyltransferase, catalyzes the transfer of a geranyl moiety from the donor molecule Geranyl Pyrophosphate (GPP) to the 7-hydroxyl group of umbelliferone, forming an ether linkage and yielding auraptene[9][10][11][12]. This reaction is a key branching point, leading to the formation of a diverse array of prenylated coumarins in citrus.

Below is a diagram illustrating the complete biosynthetic pathway.

Auraptene Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Coumarin Branch Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Umb Umbelliferone CouCoA->Umb C2'H / COSY Aur Auraptene Umb->Aur Aromatic O-Prenyltransferase GPP Geranyl Pyrophosphate (GPP) GPP->Aur

Figure 1: The biosynthetic pathway of auraptene from L-phenylalanine.

Quantitative Data

Quantitative analysis is essential for understanding metabolic flux and for engineering efforts. This section summarizes key kinetic parameters of the biosynthetic enzymes and the concentration of auraptene in various citrus tissues.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

Note: Kinetic data for some enzymes are derived from homologous proteins in other plant species due to limited availability of fully characterized citrus enzymes.

EnzymeSubstrate(s)Source OrganismApparent Km (µM)Apparent VmaxReference
PAL L-PhenylalaninePyrus bretschneideri11.2 - 13.9-[13]
C4H trans-Cinnamic acidGlycine max (Soybean)2.74 - 6.440.13 - 56.4 nmol/min/mg[5][14]
C2'H p-Coumaroyl-CoAPeucedanum praeruptorumNot DeterminedNot Determined[7][8]
Aromatic PT Geranyl Diphosphate (GPP)Citrus limon9Not Determined[11][12][15]
Bergaptol (Coumarin)Citrus limon140Not Determined[11][12][15]
Table 2: Auraptene Concentration in Citrus Species
Citrus Species / HybridTissueAuraptene Concentration (mg/g fresh weight)Reference
Citrus-Poncirus HybridsPeel0.51 - 16.57-
Citrus-Poncirus HybridsJuice Sac0.15 - 10.32-
C. wilsonii (Ichang lemon)Juice Sac0.52-
C. pseudo-aurantiumJuice Sac0.23-
C. iyo-Poncirus HybridPeel1.49-
C. iyo-Poncirus HybridJuice Sac1.73-

Experimental Protocols

This section provides detailed methodologies for the quantification of auraptene and for the characterization of the key terminal enzyme, aromatic prenyltransferase.

Quantification of Auraptene and Umbelliferone by HPLC

This protocol is based on validated methods for the simultaneous quantification of auraptene and its precursor in citrus fruit extracts[16][17][18][19].

A. Sample Extraction:

  • Homogenize 1 g of fresh citrus tissue (peel or juice sac) with 10 mL of methanol.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet two more times.

  • Pool the methanol extracts and evaporate to dryness under a vacuum.

  • Re-dissolve the dried extract in 1 mL of mobile phase for HPLC analysis. Filter through a 0.45 µm syringe filter.

B. HPLC Conditions:

  • Instrument: High-Performance Liquid Chromatography system with UV/Vis Diode Array (DAD) and/or Fluorescence (FLD) detectors.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: Linear gradient from 30% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • UV (DAD): Monitor at 320 nm for auraptene and umbelliferone.

    • Fluorescence (FLD): Excitation at 325 nm, Emission at 390 nm for umbelliferone (highly sensitive).

  • Quantification: Calculate concentrations based on a standard curve generated from pure auraptene and umbelliferone standards. The method should be validated for linearity, precision (RSD < 6.9%), and recovery (>91%)[16][17].

The workflow for this quantification is visualized below.

HPLC Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing s1 1. Homogenize Tissue in Methanol s2 2. Sonicate & Centrifuge s1->s2 s3 3. Pool Supernatants s2->s3 s4 4. Evaporate & Re-dissolve s3->s4 s5 5. Filter (0.45 µm) s4->s5 a1 Inject 20 µL onto C18 Column s5->a1 a2 Elute with Water/ACN Gradient a3 Detect via DAD (320 nm) & FLD (Ex:325/Em:390 nm) d1 Integrate Peak Areas a3->d1 d2 Compare to Standard Curve d1->d2 d3 Calculate Concentration (mg/g) d2->d3

Figure 2: Experimental workflow for HPLC-based quantification.
In Vitro Assay for Aromatic Prenyltransferase Activity

This protocol is adapted from methods used to characterize coumarin-specific prenyltransferases from Citrus limon[9][11][12][15].

A. Enzyme Preparation (Microsomal Fraction):

  • Harvest fresh flavedo (outer peel) from citrus fruit and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors).

  • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. The resulting pellet is the microsomal fraction, containing membrane-bound enzymes like prenyltransferases.

  • Gently resuspend the pellet in a minimal volume of the extraction buffer. This is the crude enzyme source.

B. Enzyme Assay Reaction:

  • Set up the reaction mixture in a total volume of 200 µL:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂ (required cofactor)

    • 1 mM DTT

    • 200 µM Umbelliferone (prenyl acceptor substrate, dissolved in DMSO)

    • 200 µM Geranyl Pyrophosphate (GPP) (prenyl donor substrate)

    • 50 µL of the microsomal enzyme preparation.

  • Incubate the reaction at 30°C for 1 to 4 hours.

  • Stop the reaction by adding 200 µL of ethyl acetate.

  • Vortex vigorously to extract the products, then centrifuge to separate the phases.

  • Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

  • Re-dissolve the residue in methanol for analysis by HPLC or LC-MS to identify and quantify the auraptene product.

  • Negative Controls: Perform parallel reactions omitting the enzyme, GPP, or umbelliferone to ensure the detected product is the result of enzymatic activity.

Regulation of Auraptene Biosynthesis

The production of auraptene, as part of the broader phenylpropanoid pathway, is tightly regulated by both developmental cues and environmental stresses. Coumarins often function as phytoalexins, and their synthesis is induced as a plant defense mechanism.

Key Regulatory Factors:

  • Phytohormones: The signaling molecules jasmonic acid (JA) and salicylic acid (SA) are central to plant defense responses.[20][21][22] Elicitation with methyl jasmonate (MeJA) has been shown to up-regulate the expression of coumarin biosynthetic genes, including C2'H[7][8]. The interaction between SA and JA pathways is often antagonistic but allows the plant to fine-tune its defense strategy against different types of pathogens and herbivores[23][24].

  • Transcription Factors (TFs): The expression of biosynthetic genes is controlled by specific TFs. In pathways related to coumarin synthesis, members of the MYB , bHLH , and WRKY families are known to play crucial roles.[25][26][27][28] These TFs bind to cis-regulatory elements in the promoters of genes like PAL, C4H, and 4CL, coordinating their expression in response to internal and external signals.

  • Biotic and Abiotic Stress: Pathogen attack, insect herbivory, wounding, UV light, and nutrient deficiency can all induce the expression of genes in the coumarin pathway, leading to the accumulation of defensive compounds like auraptene[25][26]. For instance, C4H expression in orange flavedo is strongly induced by wounding[29].

The regulatory network is complex, with significant crosstalk between different signaling branches. A simplified model of this regulation is presented below.

Regulatory Signaling Pathway cluster_signals Signals cluster_hormones Phytohormone Signaling cluster_tfs Transcription Factors cluster_genes Biosynthesis Genes Stress Biotic/Abiotic Stress (e.g., Pathogen, Wounding) JA Jasmonic Acid (JA) Pathway Stress->JA SA Salicylic Acid (SA) Pathway Stress->SA JA->SA - (crosstalk) MYB MYB JA->MYB + bHLH bHLH JA->bHLH + WRKY WRKY JA->WRKY + SA->MYB +/- SA->WRKY +/- PAL PAL MYB->PAL Transcriptional Activation C4H C4H MYB->C4H Transcriptional Activation C2H C2'H MYB->C2H Transcriptional Activation PT Prenyltransferase MYB->PT Transcriptional Activation bHLH->PAL Transcriptional Activation bHLH->C4H Transcriptional Activation bHLH->C2H Transcriptional Activation bHLH->PT Transcriptional Activation WRKY->PAL Transcriptional Activation WRKY->C4H Transcriptional Activation WRKY->C2H Transcriptional Activation WRKY->PT Transcriptional Activation Auraptene Auraptene Accumulation PAL->Auraptene C4H->Auraptene C2H->Auraptene PT->Auraptene

Figure 3: Simplified model of the signaling pathways regulating auraptene biosynthesis.

References

The Multifaceted Pharmacological Landscape of 7-Geranyloxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular mechanisms and therapeutic potential of 7-geranyloxycoumarin (Auraptene), a promising natural compound with diverse pharmacological activities.

Introduction

7-Geranyloxycoumarin, also known as auraptene, is a naturally occurring monoterpene coumarin found predominantly in plants of the Rutaceae family, such as citrus fruits.[1] This bioactive compound has garnered significant attention within the scientific community for its broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, hepatoprotective, and antimicrobial effects.[2][3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of 7-geranyloxycoumarin, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Anticancer Properties

7-Geranyloxycoumarin has demonstrated significant potential as an anticancer agent, both as a standalone therapy and in combination with conventional treatments like radiotherapy.[7][8] Its cytotoxic effects have been observed in various cancer cell lines, including gastric, prostate, breast, and colon cancer.[3][4][7][8] The primary mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

7-Geranyloxycoumarin promotes apoptosis in cancer cells by influencing the expression of critical regulatory genes. A consistent finding across multiple studies is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in cell death.

Furthermore, 7-geranyloxycoumarin has been shown to upregulate the tumor suppressor protein p53.[8] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The compound also downregulates the expression of Cyclin D1 (CCND1), a protein crucial for cell cycle progression, thereby inhibiting cancer cell proliferation.[8]

dot

Figure 1: Signaling pathway of 7-geranyloxycoumarin-induced apoptosis.

Synergistic Effects with Radiotherapy

A significant aspect of 7-geranyloxycoumarin's anticancer potential is its ability to enhance the efficacy of ionizing radiation (IR).[3][8] Pre-treatment of cancer cells with this compound has been shown to significantly increase their sensitivity to radiation, leading to enhanced cell death.[7][8] This radiosensitizing effect is attributed to the same apoptotic mechanisms, suggesting that 7-geranyloxycoumarin primes the cancer cells for radiation-induced damage. Notably, it does not appear to enhance the cytotoxicity of certain chemotherapeutic drugs like 5-fluorouracil or cisplatin.[7]

Quantitative Data on Anticancer Activity
Cell LineTreatmentConcentration/DoseEffectReference
MKN45 (Gastric Adenocarcinoma)7-GeranyloxycoumarinTime- and dose-dependentInduced toxic effects and apoptosis.[7]
MKN45 (Gastric Adenocarcinoma)7-Geranyloxycoumarin + Ionizing Radiation-Significant increase in the effectiveness of radiation.[7]
PC3 (Prostate Cancer)7-Geranyloxycoumarin (AUR) + Ionizing Radiation (IR)-Enhanced toxicity of IR and increased number of apoptotic cells.[8]
PC3 (Prostate Cancer)7-Geranyloxycoumarin (AUR) + Ionizing Radiation (IR)-Significant overexpression of p53 and BAX; significant downregulation of BCL2, GATA6, and CCND1.[8]

Anti-inflammatory and Hepatoprotective Properties

Beyond its anticancer effects, 7-geranyloxycoumarin exhibits notable anti-inflammatory and hepatoprotective activities.[2][5] These properties are particularly relevant in the context of metabolic disorders and liver diseases.

Modulation of Lipid Metabolism

In vitro and in vivo studies have demonstrated that 7-geranyloxycoumarin can normalize lipid abnormalities.[2] In obese rats, dietary administration of this compound led to a dose-dependent reduction in abdominal white adipose tissue weight and hepatic triglyceride levels.[2] This effect is mediated, at least in part, by the enhancement of fatty acid β-oxidation in the liver. 7-Geranyloxycoumarin increases the activities of carnitine palmitoyltransferase and peroxisomal β-oxidation, key processes in the breakdown of fatty acids.[2] It also enhances the expression of acyl-CoA oxidase, the rate-limiting enzyme in peroxisomal β-oxidation.[2]

dot

cluster_7G 7-Geranyloxycoumarin cluster_lipid Hepatic Lipid Metabolism G7 7-Geranyloxycoumarin CPT Carnitine Palmitoyltransferase G7->CPT Enhances activity PBO Peroxisomal β-oxidation G7->PBO Enhances activity ACO Acyl-CoA Oxidase G7->ACO Enhances expression Lipolysis Lipolysis CPT->Lipolysis PBO->Lipolysis ACO->PBO TG Hepatic Triglyceride Accumulation Lipolysis->TG Reduces

Figure 2: Mechanism of 7-geranyloxycoumarin in hepatic lipid metabolism.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 7-geranyloxycoumarin and its derivatives. A related compound, 7-geranyloxycinnamic acid, has been shown to protect neuronal cells from hydrogen peroxide (H2O2)-induced apoptosis, a key factor in neurodegenerative diseases.[9][10][11] Pre-treatment with this compound significantly improved the viability of differentiated SH-SY5Y neuroblastoma cells exposed to oxidative stress.[9]

Antimicrobial Activity

7-Geranyloxycoumarin and other coumarin derivatives have been investigated for their antimicrobial properties.[6][12][13] While research in this area is ongoing, initial findings suggest that these compounds may have potential as antibacterial and antifungal agents.[5][14]

Experimental Protocols

Synthesis of 7-Geranyloxycoumarin

7-Geranyloxycoumarin is typically synthesized through a reaction between 7-hydroxycoumarin and trans-geranyl bromide.[3][7]

dot

cluster_synthesis Synthesis Workflow start Start reactants 7-Hydroxycoumarin + trans-Geranyl Bromide start->reactants reaction Reaction reactants->reaction product 7-Geranyloxycoumarin reaction->product

Figure 3: Synthesis workflow for 7-geranyloxycoumarin.

Cell Viability Assay (Resazurin Assay)
  • Cell Seeding: Plate cells (e.g., MKN45) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 7-geranyloxycoumarin for specified time periods (e.g., 24, 48, 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for a period that allows for color development.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis (Flow Cytometry with Annexin V and Propidium Iodide)
  • Cell Treatment: Treat cells with 7-geranyloxycoumarin as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Gene Expression Analysis (Quantitative Polymerase Chain Reaction - qPCR)
  • RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using gene-specific primers for target genes (e.g., P53, BCL2, BAX, CCND1) and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

7-Geranyloxycoumarin is a promising natural compound with a remarkable range of pharmacological activities. Its potent anticancer effects, particularly its ability to induce apoptosis and sensitize cancer cells to radiotherapy, warrant further investigation for its potential clinical application. The compound's beneficial effects on lipid metabolism and its neuroprotective and antimicrobial properties further broaden its therapeutic potential.

Future research should focus on elucidating the detailed molecular targets of 7-geranyloxycoumarin, conducting comprehensive preclinical in vivo studies to evaluate its efficacy and safety, and exploring novel drug delivery systems to enhance its bioavailability and therapeutic index. The development of this multifaceted natural product could lead to novel therapeutic strategies for a variety of diseases.

References

The Multifaceted Biological Activities of Auraptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene (7-geranyloxycoumarin), a prominent monoterpene coumarin found in Citrus aurantium (bitter orange) and other citrus species, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of auraptene's mechanisms of action, supported by quantitative data and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, oncology, and neurobiology, facilitating further investigation into the therapeutic potential of this natural compound.

Core Biological Activities and Mechanisms of Action

Auraptene exhibits a broad spectrum of pharmacological effects, primarily centered around its anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4][5] These activities are underpinned by its ability to modulate a variety of intracellular signaling pathways, regulate gene expression, and interact with key enzymatic targets.

Anticancer Activity

Auraptene has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: Auraptene promotes programmed cell death by modulating the expression of key apoptosis-related proteins. It has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[2] This is often accompanied by the activation of caspases, such as caspase-3 and caspase-9, which are critical executioners of the apoptotic cascade.[2]

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that auraptene can induce cell cycle arrest at the G0/G1 phase.[2]

  • Inhibition of Signaling Pathways: Auraptene has been found to interfere with crucial signaling pathways that drive cancer cell growth and survival, including the mTOR and PI3K/Akt pathways.[1][6]

  • Anti-Metastatic Effects: Auraptene can inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate metastasis.[1][7]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Auraptene exerts potent anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Auraptene can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][8] It also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[8][9]

  • Modulation of Inflammatory Signaling Pathways: A primary mechanism of auraptene's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammation, and its inhibition by auraptene leads to a broad suppression of the inflammatory response. Additionally, auraptene can modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[10]

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of auraptene, making it a compound of interest for neurodegenerative diseases:

  • Reduction of Oxidative Stress: Auraptene has been shown to decrease lipid peroxidation and increase the levels of endogenous antioxidants like glutathione (GSH) in brain tissue, thereby protecting neurons from oxidative damage.[3][5]

  • Anti-inflammatory Action in the Brain: By inhibiting microglial activation and the expression of inflammatory mediators like COX-2 in astrocytes, auraptene can quell neuroinflammation, a key contributor to neuronal damage in conditions like cerebral ischemia.[8]

  • Improved Cognitive Function: In animal models of vascular dementia, oral administration of auraptene has been shown to improve spatial memory performance.[3][5]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from various studies on the biological activity of auraptene.

Table 1: Anticancer Activity of Auraptene (IC50 Values)
Cancer Cell Line Assay Exposure Time IC50 (µM)
MCF-7 (Breast Cancer)MTT48h36[11]
MCF-7 (Breast Cancer)MTT72h21.66[11]
MGC-803 (Gastric Cancer)Not SpecifiedNot Specified0.78 ± 0.13 - 10.78 ± 1.83[1]
Jurkat T (Leukemia)Not SpecifiedNot Specified16.5 µg/mL[12]
Table 2: Neuroprotective Effects of Auraptene in a Rat Model of Vascular Dementia
Parameter Treatment Group Observation
Spatial Memory (Morris Water Maze)Auraptene (4, 8, 25 mg/kg, oral)Significantly decreased escape latency time[3]
Oxidative Stress (Brain Tissue)AurapteneDecreased malondialdehyde (MDA), increased glutathione (GSH)[3][5]
Neuronal ProtectionAurapteneProtected cerebrocortical and hippocampus neurons against ischemia[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to assess the biological activity of auraptene.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of auraptene on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Treatment: Treat the cells with various concentrations of auraptene (e.g., 0.1-200 µM) and a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) for 24, 48, and 72 hours.[11][14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of auraptene that inhibits 50% of cell growth) can be determined by plotting cell viability against auraptene concentration.

Apoptosis Detection by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic cells induced by auraptene.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. In early apoptotic cells, where the membrane is still largely intact but DNA fragmentation has begun, PI can enter after fixation and permeabilization, revealing a sub-G1 peak in a DNA content histogram, which is indicative of apoptotic cells with fragmented DNA.

Protocol:

  • Cell Treatment: Treat MCF-7 cells with auraptene at its IC50 concentration for 48 and 72 hours.[11]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells is determined by quantifying the sub-G1 peak in the DNA histogram.[15]

Western Blot Analysis of Protein Expression

Objective: To investigate the effect of auraptene on the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, Akt) or apoptosis (e.g., Bax, Bcl-2).

Protocol:

  • Cell Lysis: Treat cells with auraptene for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65) overnight at 4°C.[7][15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by auraptene and a typical experimental workflow for its investigation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_auraptene Auraptene cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates Auraptene Auraptene IκBα IκBα Auraptene->IκBα Inhibits Degradation NFκB NF-κB (p65/p50) Auraptene->NFκB Inhibits Translocation IKK->IκBα Phosphorylates IκBα->NFκB Degrades, releasing NF-κB NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nucleus->Cytokines Induces Transcription COX2 COX-2 NFκB_nucleus->COX2 Induces Transcription

Caption: Auraptene's anti-inflammatory mechanism via NF-κB pathway inhibition.

anticancer_apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Auraptene Auraptene Bcl2 Bcl-2 (Anti-apoptotic) Auraptene->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Auraptene->Bax Upregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Auraptene-induced apoptosis through Bcl-2 family and caspases.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines (e.g., MCF-7) Treatment Auraptene Treatment (Dose- and Time-response) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (PI Staining, Flow Cytometry) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein AnimalModel Animal Model (e.g., Rat model of dementia) AurapteneAdmin Auraptene Administration (e.g., Oral gavage) AnimalModel->AurapteneAdmin Behavioral Behavioral Tests (e.g., Morris Water Maze) AurapteneAdmin->Behavioral Biochemical Biochemical Analysis (e.g., Oxidative stress markers) AurapteneAdmin->Biochemical Histo Histopathological Examination AurapteneAdmin->Histo

Caption: A typical workflow for investigating auraptene's bioactivity.

Conclusion

Auraptene, a natural compound isolated from Citrus aurantium, presents a compelling profile of biological activities with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, and neuroprotective effects, mediated through the modulation of multiple key cellular and molecular targets, underscore its importance as a lead compound for drug discovery and development. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and offering detailed experimental frameworks to guide future investigations into the multifaceted pharmacological properties of auraptene. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

Auraptene: A Technical Guide to its Discovery, Historical Research, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene, a natural monoterpene coumarin ether, has emerged as a significant subject of scientific inquiry due to its diverse pharmacological properties. First isolated from the peels of citrus fruits, this compound has demonstrated a range of biological activities, most notably in the realm of cancer chemoprevention and anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery and historical research surrounding auraptene, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions to support ongoing research and drug development efforts.

Discovery and Historical Research

First Isolation and Early Characterization

The discovery of auraptene dates back to the 1930s, with its first isolation from a Citrus species credited to Komatsu and his colleagues in 1930. This initial work laid the foundation for subsequent investigations into the chemical nature and biological potential of this novel compound. Early research focused on its structural elucidation, a critical step in understanding its function.

Structural Elucidation

The definitive chemical structure of auraptene as 7-geranyloxycoumarin was established through meticulous spectroscopic analysis. Key contributions in this area were made by Chatterjee and her collaborators in 1967. Their work, detailed in Tetrahedron Letters, employed techniques such as ultraviolet (UV) and infrared (IR) spectroscopy to characterize the molecule. The UV spectrum of auraptene showed absorption maxima characteristic of a coumarin nucleus, while the IR spectrum revealed the presence of a lactone ring, a key functional group in coumarins. These early spectroscopic studies were instrumental in confirming the precise arrangement of atoms within the auraptene molecule.

Quantitative Data

The biological activity of auraptene has been quantified in numerous studies, particularly its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for auraptene across a range of cancer cell lines.

Table 1: IC50 Values of Auraptene in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer3648[1][2]
MCF-7Breast Cancer21.6672[1][2]
HeLaCervical Cancer13.33 (µg/mL)24[3]
HeLaCervical Cancer13.87 (µg/mL)48[3]
A549Lung Cancer77.2Not Specified[3]
SW480Colorectal Cancer157.3Not Specified[3]
K562Leukemia105.3Not Specified[3]
HT-29Colon Cancer39 (µg/mL)Not Specified[3]
KYSE-30Esophageal Carcinoma76 (µg/mL)Not Specified[4]
PC3Prostate CancerNot SpecifiedNot Specified[4]
DU145Prostate CancerNot SpecifiedNot Specified[4]
SNU-1Gastric CancerNot SpecifiedNot Specified[5]
JurkatT-cell Leukemia11 (µg/mL)Not Specified[3]

Table 2: Quantitative Analysis of Auraptene in Citrus Species

Citrus SpeciesPartAuraptene Content (mg/g)Reference
Citrus natsudaidai (Natsumikan)PeelHigh[6]
Citrus hassaku (Hassaku orange)PeelHigh[6]
Citrus paradisi (Grapefruit)PeelHigh[6]
Citrus wilsonii (Ichang lemon)Juice Sacs0.52[7]
Citrus pseudo-aurantium (Henka mikan)Juice Sacs0.23[7]
C. hassaku x pummelo hybridJuice Sacs0.14[7]
Citrus-trifoliate orange hybridsPeel0.51 - 16.57[7]
Citrus-trifoliate orange hybridsJuice Sacs0.15 - 10.32[7]
C. iyo x trifoliate orange hybridPeel1.49[7]
C. iyo x trifoliate orange hybridJuice Sacs1.73[7]

Experimental Protocols

Extraction and Isolation of Auraptene from Citrus Peel

A common method for the extraction and isolation of auraptene from citrus peel involves supercritical fluid extraction (SFE) followed by chromatographic purification.

Protocol: Supercritical Carbon Dioxide Extraction of Auraptene

  • Sample Preparation: Fresh citrus peels are washed, dried, and pulverized to a fine powder.

  • Supercritical Fluid Extraction:

    • The powdered peel is packed into an extraction vessel.

    • Supercritical carbon dioxide (CO2) is used as the primary solvent.

    • Extraction Temperature: Maintained between 50-80°C.

    • Extraction Pressure: Maintained between 200-400 bar.

    • Co-solvent (optional): Ethanol or methanol can be added to the supercritical CO2 to enhance the extraction efficiency.

    • Flow Rate: The flow rate of the supercritical fluid is typically maintained at 2 L/hour or higher.

  • Separation and Collection: The extract-laden supercritical fluid is passed through a separator where the pressure and/or temperature is changed, causing the auraptene to precipitate out of the solvent.

  • Purification: The crude extract is further purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds like auraptene.

Protocol: MTT Assay for Auraptene Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of auraptene (e.g., 0.1 to 200 µM). A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

Western Blot Analysis of mTOR Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the effect of auraptene on the mTOR signaling pathway.

Protocol: Western Blot for mTOR Pathway

  • Cell Lysis: Cells treated with auraptene are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with SDS-PAGE sample buffer, boiled, and then separated by size on a polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the mTOR pathway proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The biological effects of auraptene are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways modulated by auraptene.

Auraptene's Effect on the NF-κB Signaling Pathway

Auraptene has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LTA) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTA LTA IKK IKK Complex LTA->IKK Activates IkBa_p65 IκBα-p65-p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65-p50 p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Auraptene Auraptene Auraptene->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory Initiates MAPK_Pathway cluster_extracellular Extracellular Signal cluster_pathway MAPK Cascade cluster_cellular_response Cellular Response Stimulus Stimulus (e.g., Growth Factors) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK Response Proliferation, Inflammation p_ERK->Response p_JNK->Response Auraptene Auraptene Auraptene->ERK Inhibits Phosphorylation Auraptene->JNK Inhibits Phosphorylation mTOR_Pathway cluster_upstream Upstream Signals cluster_pathway mTOR Signaling cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p_mTOR p-mTOR mTOR->p_mTOR p70S6K p70S6K p_p70S6K p-p70S6K p70S6K->p_p70S6K p_mTOR->p70S6K Phosphorylates CellGrowth Cell Growth & Proliferation p_p70S6K->CellGrowth Auraptene Auraptene Auraptene->mTOR Inhibits Phosphorylation Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Extraction Auraptene Extraction & Purification Treatment Treat Cells with Auraptene Extraction->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis WesternBlot->DataAnalysis Apoptosis->DataAnalysis

References

In Vitro Anticancer Effects of Auraptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene (7-geranyloxycoumarin) is a natural monoterpene coumarin predominantly isolated from plants of the Rutaceae family, such as citrus fruits.[1][2][3][4] Emerging as a compound of significant interest in oncology, Auraptene has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[5] In vitro studies have revealed its capacity to modulate critical intracellular signaling pathways that govern cell proliferation, apoptosis, and metastasis.[1][3][4][6][7] This technical guide provides an in-depth overview of the in vitro anticancer effects of Auraptene, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biological processes involved.

Cytotoxic and Antiproliferative Activity

Auraptene exhibits significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[1][2] Its efficacy is often dose- and time-dependent. The half-maximal inhibitory concentration (IC50) values, a standard measure of potency, have been determined in numerous studies, highlighting its potential as a broad-spectrum anticancer agent.

Data Presentation: Cytotoxicity of Auraptene (IC50 Values)
Cancer TypeCell LineIC50 ValueExposure TimeReference
Breast CancerMCF-759.7 µMNot Specified[8]
Breast CancerMCF-736 µM48 hours[8][9]
Breast CancerMCF-721.66 µM72 hours[8][9]
Gastric CancerMGC-8030.78 - 10.78 µMNot Specified[1][2]
Gastric CancerSNU-1Not SpecifiedNot Specified[1][2]
Gastric CancerAGS78.8 µg/mLNot Specified[10]
Pancreatic CancerPANC89.72 µg/mLNot Specified[10]
Cervical CancerHeLa13.33 µg/mL24 hours[11]
Cervical CancerHeLa13.87 µg/mL48 hours[11]
MelanomaM4Beu17.1 µMNot Specified[4]
Lung CancerA54977.2 µMNot Specified[11]
Colorectal CancerSW480157.3 µMNot Specified[11]
LeukemiaK562105.3 µMNot Specified[11]

Mechanisms of Action

Auraptene exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell migration and invasion.

Induction of Apoptosis

A key mechanism of Auraptene's anticancer activity is the induction of apoptosis.[12][13] This is achieved by modulating the expression of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

  • Bcl-2 Family Proteins: Auraptene has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while up-regulating the expression of pro-apoptotic proteins such as Bax.[1][14][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[2]

  • Caspase Activation: The compound triggers the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[1][2][14] Activated caspase-3 is responsible for the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][2]

  • p53-Dependent and Independent Pathways: In some cancer cells, Auraptene's pro-apoptotic effect involves the activation of the p53 tumor suppressor protein.[1][2] However, it can also induce apoptosis through p53-independent mechanisms.[2]

G cluster_0 Auraptene-Induced Apoptosis Pathway cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Extrinsic Pathway Auraptene Auraptene Bcl2 Bcl-2 / Mcl-1 Auraptene->Bcl2 inhibits Bax Bax Auraptene->Bax activates Casp8 Caspase-8 Auraptene->Casp8 activates Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Auraptene induces apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest

Auraptene can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on MCF-7 breast cancer cells show that Auraptene can significantly inhibit the S phase of the cell cycle stimulated by IGF-1.[16] This effect is associated with a decrease in the expression of Cyclin D1, a key protein that regulates the G1/S transition.[1][16][17] By arresting cells in the G1/S phase, Auraptene effectively suppresses DNA replication and cell division.[9]

Inhibition of Metastasis: Migration and Invasion

Metastasis is a critical stage in cancer progression. Auraptene has been shown to inhibit the migration and invasion of various cancer cells, including cervical, ovarian, and glioblastoma cell lines.[18][19]

  • Matrix Metalloproteinases (MMPs): The primary mechanism for this anti-metastatic effect is the down-regulation and inhibition of the activity of matrix metalloproteinases, specifically MMP-2 and MMP-9.[2][18][19] These enzymes are crucial for degrading the extracellular matrix (ECM), a necessary step for cancer cell invasion.[18]

  • Signaling Pathways: The suppression of MMPs is linked to the modulation of upstream signaling pathways. Auraptene has been found to decrease the phosphorylation of proteins in the mTOR and JNK pathways, which are known regulators of MMP expression and cell invasion.[19][20]

G cluster_0 Auraptene's Anti-Metastatic Mechanism cluster_1 Signaling Cascade cluster_2 Cellular Effect Auraptene Auraptene mTOR p-mTOR Auraptene->mTOR inhibits JNK p-JNK Auraptene->JNK inhibits MMPs MMP-2 / MMP-9 (Expression & Activity) mTOR->MMPs down-regulates JNK->MMPs down-regulates ECM ECM Degradation MMPs->ECM Invasion Cell Migration & Invasion ECM->Invasion

Caption: Auraptene inhibits metastasis by suppressing mTOR/JNK and MMPs.

Induction of Ferroptosis

Recent research has uncovered a novel mechanism for Auraptene's anticancer activity in hepatocellular carcinoma (HCC) cells: the induction of ferroptosis, a form of iron-dependent programmed cell death.[21] Auraptene treatment leads to an accumulation of total and lipid reactive oxygen species (ROS).[21] Mechanistically, it targets the key ferroptosis defense protein SLC7A11 for ubiquitin-proteasomal degradation, thereby sensitizing HCC cells to ferroptotic death.[21]

Experimental Protocols

Standardized in vitro assays are essential for evaluating the anticancer effects of compounds like Auraptene. Below are generalized protocols for key experiments based on methodologies cited in the literature.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A2780) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[13][18]

  • Treatment: Treat the cells with various concentrations of Auraptene (e.g., 0.1 µM to 200 µM) and a vehicle control (e.g., DMSO).[9][12] Incubate for specified time points (e.g., 24, 48, 72 hours).[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Flow Cytometry with PI or Annexin V Staining)

Flow cytometry is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Auraptene at concentrations around the predetermined IC50 value for 24 or 48 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining (Propidium Iodide - for Sub-G1 Peak):

    • Wash cells with cold PBS.

    • Fix the cells in 70% ethanol overnight at -20°C.

    • Wash again with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

  • Staining (Annexin V/PI - for Apoptotic Stages):

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI solution and incubate for 15 minutes in the dark at room temperature.[22]

  • Data Acquisition and Analysis: Analyze the cells using a flow cytometer. For PI staining, apoptotic cells are identified by the "sub-G1" peak in the DNA histogram.[9] For Annexin V/PI staining, distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in apoptosis, cell cycle, and metastasis signaling pathways.

  • Protein Extraction: Treat cells with Auraptene, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2, Bax, Caspase-3, Cleaved PARP, p-mTOR, MMP-2) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

G cluster_0 General Workflow for In Vitro Analysis A 1. Cancer Cell Culture B 2. Treatment with Auraptene A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Apoptosis Assay (e.g., Flow Cytometry) B->D E 5. Protein Expression Analysis (Western Blot) B->E F 6. Migration/Invasion Assay (e.g., Wound Healing) B->F

Caption: A typical experimental workflow to assess Auraptene's effects.

Conclusion

Auraptene is a promising natural compound with multifaceted anticancer activities demonstrated in vitro. Its ability to inhibit proliferation, induce apoptosis and ferroptosis, arrest the cell cycle, and suppress metastatic processes in a variety of cancer cell lines underscores its therapeutic potential.[1][2][21] The key mechanisms involve the modulation of the Bcl-2 protein family, activation of the caspase cascade, inhibition of Cyclin D1, and suppression of the mTOR/JNK signaling axis leading to reduced MMP activity.[1][2][16][19] This guide provides a consolidated resource for researchers, summarizing the quantitative effects and outlining the experimental frameworks necessary for further investigation. Future studies, including in vivo models and clinical trials, are warranted to fully elucidate the potential of Auraptene as an effective agent in cancer therapy.[1][2]

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Auraptene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene, a prenyloxycoumarin predominantly found in citrus species, has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Accurate and reliable quantification of auraptene in various matrices is crucial for pharmacological studies, quality control of natural products, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of auraptene.[2] These application notes provide detailed protocols for sample preparation and GC-MS analysis of auraptene, along with data presentation and visualization of its relevant signaling pathways.

Quantitative Data Summary

The concentration of auraptene can vary significantly depending on the natural source and the extraction method employed. The following table summarizes quantitative data for auraptene from various studies. While some of these results were obtained by HPLC, they provide a valuable reference for expected concentrations in different matrices. A study on citrus fruits reported precision with a relative standard deviation (RSD) of less than 6.9% and extraction yields exceeding 91%.[3][4]

Sample MatrixExtraction MethodAnalytical MethodAuraptene ConcentrationReference
Pomegranate (Punica granatum L.) seed extractsUltrasound-assisted maceration with absolute EtOHNot Specified1.99 ± 0.08 µg/g of dry extract[2]
Bitter Orange (Citrus aurantium)Not SpecifiedHPLC14-441 µg/g[4]
Grapefruit (Citrus paradisi)Not SpecifiedHPLC1-18 µg/g[4]
Sweet Orange (Citrus sinensis)Not SpecifiedHPLC0.1-3.3 µg/g[4]
Lemon (Citrus limon)Not SpecifiedHPLC0.1-0.3 µg/g[4]
Lime (Citrus aurantifolia)Not SpecifiedHPLC35-331 µg/g[4]

Experimental Protocols

Sample Preparation: Extraction of Auraptene from Plant Material

This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Plant material (e.g., citrus peel, seeds), dried and powdered

  • Dichloromethane or methanol[5][6]

  • Sonicator bath

  • Centrifuge

  • Filter paper or syringe filters (0.22 µm)[6]

  • Rotary evaporator

  • GC vials

Procedure:

  • Weigh approximately 1 gram of the dried, powdered plant material into a clean glass container.

  • Add 20 mL of dichloromethane or methanol.[5][6]

  • Sonicate the mixture for 30 minutes in a sonicator bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted twice more with fresh solvent.

  • Combine the supernatants and filter through a 0.22 µm filter to remove any remaining particulate matter.[6]

  • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Re-dissolve the dried extract in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 10 µg/mL for GC-MS analysis.

  • Transfer the final solution to a GC vial for analysis.

GC-MS Analysis Protocol

The following parameters are based on established methods for the analysis of coumarins and related compounds and may be optimized for specific instrumentation.[7]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[7]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 150°C

    • Ramp 2: 10°C/min to 300°C, hold for 20 minutes[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[7]

  • Mass Range: m/z 40-550

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Solvent Delay: 3 minutes

Data Analysis:

Identification of auraptene can be confirmed by comparing the retention time and the mass spectrum of the peak of interest with that of a certified reference standard. The fragmentation pattern of coumarins under electron ionization typically involves the loss of CO (28 Da) from the pyrone ring.[7] For auraptene (Molecular Weight: 298.38 g/mol ), characteristic fragments would be expected, although a full fragmentation pattern from a reference standard is recommended for definitive identification.

Signaling Pathways Modulated by Auraptene

Auraptene has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, cell growth, and cell death.

NF-κB Signaling Pathway

Auraptene has been demonstrated to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. It can block the phosphorylation of IκB and p65, and subsequently prevent the nuclear translocation of p65.[8][9]

G LTA LTA TLR2 TLR2 LTA->TLR2 IKK IKK TLR2->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p65/p50) IkB->NFkB_complex Inhibits p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex Nucleus Nucleus NFkB_complex->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Transcription Auraptene Auraptene Auraptene->IKK Inhibits Auraptene->p65 Inhibits Phosphorylation

Caption: Auraptene's inhibition of the NF-κB signaling pathway.

mTOR Signaling Pathway

Auraptene can induce apoptosis in cancer cells through the suppression of the mTOR signaling pathway.[10] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[11][12]

G Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Auraptene Auraptene Auraptene->mTORC1 Inhibits

Caption: Auraptene's suppression of the mTOR signaling pathway.

Ferroptosis Signaling Pathway

Recent studies have shown that auraptene can induce ferroptosis in hepatocellular carcinoma cells by targeting the ubiquitin-proteasomal degradation of SLC7A11.[13][14][15] This leads to a depletion of glutathione (GSH) and an accumulation of lipid reactive oxygen species (ROS), ultimately causing ferroptotic cell death.[15]

G Cystine_ext Extracellular Cystine SLC7A11 SLC7A11 Cystine_ext->SLC7A11 Cystine_int Intracellular Cystine SLC7A11->Cystine_int Cysteine Cysteine Cystine_int->Cysteine GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Auraptene Auraptene Auraptene->SLC7A11 Induces Degradation G Start Start: Sample Collection (e.g., Plant Material) Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Extraction (e.g., Sonication with Solvent) Preparation->Extraction Purification Purification (Centrifugation, Filtration) Extraction->Purification Concentration Concentration (Solvent Evaporation) Purification->Concentration Reconstitution Reconstitution in Volatile Solvent Concentration->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Data_Acquisition Data Acquisition (TIC, Mass Spectra) GCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Library Search) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Reporting (Results Summary) Quantification->Reporting

References

Application Notes and Protocols for Supercritical Fluid Extraction of Auraptene from Citrus Peel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene, a prenyloxycoumarin predominantly found in the peels of various citrus species, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) presents a green and efficient technology for the selective extraction of auraptene from citrus peel, a major byproduct of the citrus processing industry. This document provides detailed application notes and protocols for the SFE of auraptene, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Supercritical Fluid Extraction of Auraptene

The following table summarizes the quantitative data from various studies on the supercritical fluid extraction of auraptene and other compounds from citrus peels. It is important to note that many studies report the total extraction yield rather than the specific yield of auraptene.

Citrus SpeciesPressure (bar)Temperature (°C)Co-solventCO2 Flow RateExtraction Time (min)Total Extract Yield (%)Auraptene Content/YieldReference
Citrus hassaku Hort ex Tanaka (Phalsak)30050NoneNot Specified1200.80 (peel)Auraptene was the major compound in the peel extract[1][2]
Citrus rind (unspecified)25075Methanol (1.5 ml/min)3 L/hour120Not SpecifiedNot Specified[3]
Citrus aurantium amara170Not SpecifiedEthanol (3%)2.87 kg/h 531.07Not Specified[4]
Citrus unshiu30060Ethanol (5 mol%)0.026 mol/minNot SpecifiedNot SpecifiedNobiletin yield reported, not auraptene[5][6]
Citrus grandis10040None0.5 g/min Not SpecifiedNot SpecifiedEssential oil composition reported[7]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of Auraptene from Citrus Peel

This protocol provides a general methodology for the extraction of auraptene from citrus peel using SC-CO2. Optimal conditions may vary depending on the specific citrus species and the desired purity of the extract.

1. Sample Preparation:

  • Obtain fresh citrus peels and wash them thoroughly with distilled water to remove any surface impurities.

  • Dry the peels at a controlled temperature (e.g., 40-50°C) in a hot air oven until a constant weight is achieved to remove moisture.

  • Grind the dried peels into a fine powder (e.g., passing through a 500 mesh sieve) to increase the surface area for efficient extraction.[3]

  • Store the powdered peel in an airtight container at -20°C until use to prevent degradation of bioactive compounds.[3]

2. Supercritical Fluid Extraction Procedure:

  • Accurately weigh a known amount of the dried citrus peel powder (e.g., 100 g) and load it into the extraction vessel of the SFE system.[3]

  • Set the desired extraction parameters. Based on available literature, a starting point could be:

    • Pressure: 250 bar[3]

    • Temperature: 75°C[3]

    • CO2 Flow Rate: 3 L/hour[3]

    • Co-solvent (optional): Ethanol or Methanol at a low concentration (e.g., 1.5 ml/min) can be introduced to enhance the extraction of moderately polar compounds like auraptene.[3]

  • Pressurize the system with CO2 to the set pressure and allow the system to equilibrate.

  • Initiate the CO2 flow (and co-solvent flow, if used) through the extraction vessel for the desired duration (e.g., 120 minutes).[3]

  • The extracted compounds will be precipitated in the separator vessel by reducing the pressure.

  • Collect the extract from the separator and store it at -20°C in a dark container for further analysis.

Protocol 2: Quantification of Auraptene using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of auraptene in the obtained extracts.

1. Standard Preparation:

  • Prepare a stock solution of auraptene standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

2. Sample Preparation:

  • Dissolve a known weight of the SFE extract in a suitable solvent (e.g., methanol) to a known volume.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

3. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.[8][9]

  • Mobile Phase: A gradient of acetonitrile and water is often employed.[8][9]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where auraptene shows maximum absorbance (e.g., around 320 nm).

  • Injection Volume: Typically 10-20 µL.

4. Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area corresponding to auraptene.

  • Calculate the concentration of auraptene in the sample using the calibration curve. The results can be expressed as mg of auraptene per gram of dried peel.

Visualizations

Experimental Workflow

SFE_Workflow Start Start: Fresh Citrus Peel Prep Sample Preparation: - Washing - Drying - Grinding Start->Prep SFE Supercritical Fluid Extraction (SFE) - Pressurized CO2 - Controlled Temperature - Optional Co-solvent Prep->SFE Separation Separation of Extract (De-pressurization) SFE->Separation Extract Crude Auraptene Extract Separation->Extract Analysis Analysis: - HPLC Quantification - Other Characterization Extract->Analysis Purification Further Purification (Optional) - Chromatography Extract->Purification End End Analysis->End Pure_Auraptene Purified Auraptene Purification->Pure_Auraptene Pure_Auraptene->End

Caption: Workflow for Supercritical Fluid Extraction of Auraptene.

Signaling Pathways Modulated by Auraptene

Auraptene exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for drug development professionals.

1. Inhibition of the mTOR Signaling Pathway

Auraptene has been shown to induce apoptosis in cancer cells by suppressing the mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival.

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Promotes EIF4EBP1->Cell_Growth Inhibits when unphosphorylated Auraptene Auraptene Auraptene->mTORC1 Inhibits

Caption: Auraptene inhibits the mTOR signaling pathway.

2. Activation of the PPARα Signaling Pathway

Auraptene acts as an agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[10][11][12] This activation can contribute to the management of metabolic disorders.

PPARa_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Auraptene Auraptene PPARa PPARα Auraptene->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACO, CPT1A) PPRE->Target_Genes Activates Transcription Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: Auraptene activates the PPARα signaling pathway.

3. Inhibition of the NF-κB Signaling Pathway

Auraptene has demonstrated anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15][16][17] This pathway is crucial in regulating inflammatory responses.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Auraptene Auraptene Auraptene->IKK Inhibits Auraptene->IkBa Inhibits Phosphorylation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFkB_n->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Auraptene inhibits the NF-κB signaling pathway.

References

Application Notes and Protocols for the Isolation of Auraptene from Aegle marmelos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation of auraptene, a bioactive coumarin, from the fruit pulp of Aegle marmelos (L.) Corr., commonly known as Bael. The methodologies outlined below are based on established phytochemical extraction and purification techniques.

Introduction

Auraptene (7-geranyloxycoumarin) is a natural coumarin derivative found in various plant species, including Aegle marmelos. It has garnered significant scientific interest due to its potential therapeutic properties. Accurate and efficient isolation of auraptene is crucial for further pharmacological investigation and drug development. This protocol details a robust method for its extraction, fractionation, and purification.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh, semi-ripe to ripe fruits of Aegle marmelos.

  • Authentication: Ensure proper botanical identification of the plant material. A voucher specimen should be deposited in a recognized herbarium.

  • Processing:

    • Wash the fruits thoroughly to remove any dirt and debris.

    • Break open the hard shell and scoop out the pulp, separating it from the seeds.

    • Shade-dry the fruit pulp at room temperature (25-30°C) until it is completely free of moisture. Alternatively, a hot air oven at 40-50°C can be used.

    • Grind the dried pulp into a coarse powder using a mechanical grinder.

    • Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of phytochemicals.

Extraction of Crude Auraptene

This protocol utilizes the Soxhlet extraction method for efficient recovery of coumarins.

  • Apparatus: 5 L Soxhlet extractor, heating mantle, round bottom flask, and condenser.

  • Solvent: Methanol or Ethanol (Analytical Grade).

  • Procedure:

    • Accurately weigh approximately 500 g of the dried, powdered fruit pulp.

    • Pack the powdered material into a thimble made of filter paper.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the round bottom flask with 3 L of methanol.

    • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to a temperature that ensures a consistent cycle of vaporization and condensation (approximately 65-70°C for methanol).

    • Continue the extraction for 24-48 hours or until the solvent in the siphon arm becomes colorless.

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous, dark brown residue. This is the crude methanolic extract.

Fractionation of the Crude Extract

Liquid-liquid partitioning is employed to separate compounds based on their polarity.

  • Solvents: Dichloromethane (or Ethyl Acetate), and distilled water.

  • Procedure:

    • Suspend the crude methanolic extract in 500 mL of distilled water in a 2 L separating funnel.

    • Add 500 mL of dichloromethane to the separating funnel.

    • Shake the funnel vigorously for 5-10 minutes, periodically releasing the pressure.

    • Allow the layers to separate completely. The lower dichloromethane layer will be colored, containing the less polar compounds including auraptene.

    • Collect the lower dichloromethane layer.

    • Repeat the partitioning process with the aqueous layer two more times using 500 mL of fresh dichloromethane each time.

    • Pool all the dichloromethane fractions.

    • Dry the combined dichloromethane fraction over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried fraction and concentrate it using a rotary evaporator to yield the enriched coumarin fraction.

Purification by Column Chromatography

This step is critical for isolating auraptene from other compounds in the enriched fraction.

  • Stationary Phase: Silica gel (60-120 mesh size).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column (e.g., 60 cm length x 5 cm diameter).

    • Adsorb the concentrated dichloromethane fraction onto a small amount of silica gel (dry packing method) and carefully load it onto the top of the packed column.

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, 85:15, and so on).

    • Collect fractions of 50-100 mL and monitor them using Thin Layer Chromatography (TLC).

Monitoring by Thin Layer Chromatography (TLC)

TLC is used to identify fractions containing auraptene.

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

  • Mobile Phase: Toluene: Ethyl Acetate (9:1 v/v) or Hexane: Ethyl Acetate (8:2 v/v).[1]

  • Procedure:

    • Spot the collected column fractions onto a TLC plate along with a standard auraptene sample (if available).

    • Develop the plate in a chamber pre-saturated with the mobile phase.

    • Visualize the developed plate under UV light (254 nm and 365 nm). Auraptene, being a coumarin, will show fluorescence at 365 nm.[1]

    • Calculate the Retention Factor (Rf) value. The reported Rf for auraptene is typically in the range of 0.50-0.65 depending on the solvent system.[1]

    • Pool the fractions that show a spot corresponding to the Rf value of auraptene and are free from major impurities.

Crystallization and Final Purification
  • Procedure:

    • Combine the pure fractions identified by TLC and concentrate them using a rotary evaporator.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform and hexane).

    • Allow the solution to stand at a cool temperature (4°C) to facilitate crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals in a desiccator. The resulting white to off-white crystalline solid is purified auraptene.

Characterization and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is used to confirm the purity and quantify the isolated auraptene.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at approximately 323 nm (the λmax of auraptene).

  • Procedure:

    • Prepare a standard stock solution of pure auraptene in methanol.

    • Prepare a series of dilutions to create a calibration curve.

    • Dissolve a known weight of the isolated auraptene in methanol and inject it into the HPLC system.

    • Compare the retention time of the isolated compound with the standard.

    • Quantify the purity of the isolated auraptene by comparing the peak area with the calibration curve.

Data Presentation

The following table summarizes representative quantitative data that could be obtained during the isolation process. The values are indicative and may vary depending on the plant material and experimental conditions.

ParameterValueReference
Extraction Yield
Crude Methanolic Extract Yield (% w/w of dry plant material)15 - 25%[1]
Dichloromethane Fraction Yield (% w/w of crude extract)10 - 20%Synthesized from general principles
Column Chromatography
Purified Auraptene Yield (% w/w of dichloromethane fraction)1 - 5%Synthesized from general principles
TLC Analysis
Mobile Phase: Toluene:Ethyl Acetate (9:1) Rf~0.63[1]
Mobile Phase: Hexane:Ethyl Acetate (8:2) Rf~0.61[1]
HPLC Analysis
Retention Time (Rt)Varies with conditions
Purity of Isolated Auraptene>95%
Recovery from Spiked Samples98 - 102%[2]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the auraptene isolation protocol.

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis A Collect Aegle marmelos Fruits B Separate and Dry Fruit Pulp A->B C Grind to Coarse Powder B->C D Soxhlet Extraction with Methanol C->D Input for Extraction E Concentrate Extract (Rotary Evaporator) D->E F Crude Methanolic Extract E->F G Liquid-Liquid Partitioning (Dichloromethane/Water) F->G Input for Fractionation H Collect and Dry Dichloromethane Fraction G->H I Concentrate Fraction H->I J Enriched Coumarin Fraction I->J K Column Chromatography (Silica Gel) J->K Input for Purification L Monitor Fractions by TLC K->L M Pool Pure Fractions L->M N Crystallization M->N O Characterization by HPLC N->O P Purified Auraptene O->P

Caption: Experimental workflow for auraptene isolation.

Signaling Pathway (Illustrative)

While this protocol focuses on isolation, auraptene is studied for its biological activities. The diagram below illustrates a hypothetical signaling pathway that could be investigated using the isolated compound.

signaling_pathway Auraptene Auraptene CellSurfaceReceptor Cell Surface Receptor Auraptene->CellSurfaceReceptor Binds KinaseA Kinase A CellSurfaceReceptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Anti-inflammatory) Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway of auraptene.

References

Application Notes: Auraptene as a Potent Inhibitor of Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Auraptene (7-geranyloxycoumarin) is a naturally occurring monoterpene coumarin predominantly found in citrus fruits.[1][2][3] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4][5] A key aspect of its anticancer and anti-inflammatory mechanism is its ability to inhibit the activity and expression of matrix metalloproteinases (MMPs).[1][5] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[4] Overexpression and elevated activity of MMPs, particularly MMP-2, MMP-7, and MMP-9, are strongly associated with tumor invasion, metastasis, and chronic inflammatory conditions.[4][6] These notes provide a comprehensive overview of auraptene's function as an MMP inhibitor for research and drug development applications.

Mechanism of Action

Auraptene modulates MMP expression and activity through multiple signaling pathways:

  • Inhibition of MMP-7 Translation: In human colorectal adenocarcinoma cells (HT-29), auraptene significantly inhibits the production of proMMP-7 protein.[6] This effect occurs at the translational level, as it does not affect MMP-7 mRNA expression.[6] The mechanism involves the dephosphorylation of constitutively activated extracellular signal-regulated kinase (ERK)1/2.[2][6] This disruption of the ERK1/2 pathway leads to decreased phosphorylation of eukaryotic translation initiation factor (eIF)4B and 4E binding protein (4EBP)1, ultimately suppressing the translation of proMMP-7.[6]

  • Suppression of MMP-2 and MMP-9 Activity: Studies on cervical (HeLa) and ovarian (A2780) cancer cells have demonstrated that auraptene effectively reduces the enzymatic activities of MMP-2 and MMP-9.[4][7][8] This inhibitory action is a key factor in its ability to suppress cancer cell migration and invasion.[4][7] The reduction in MMP-2 and MMP-9 activity has also been observed in other cancer cell lines, such as HT-29 colon cancer cells and in models of ulcerative colitis.[4][8]

  • Modulation of Inflammatory Pathways: Auraptene's anti-inflammatory effects are partly mediated by its ability to inhibit signaling pathways like NF-κB and MAPKs (JNK and ERK), which are known to regulate the expression of various inflammatory mediators, including MMPs.[9][10]

Quantitative Data Summary

The efficacy of auraptene in inhibiting MMPs and affecting cell viability has been quantified in various studies. The following tables summarize this data.

Table 1: Inhibitory Effects of Auraptene on Matrix Metalloproteinases

MMP TargetCell Line/ModelAuraptene Concentration(s)Observed EffectReference(s)
MMP-2 A2780 (Ovarian Cancer)25, 50 µMSuppressed enzymatic activity.[4]
MMP-2 HeLa (Cervical Cancer)6.25, 12.5, 25, 50, 100 µMSuppressed enzymatic activity at all tested concentrations.[4]
MMP-2 HT-29 (Colon Cancer)Not specifiedInhibited expression.[2][8]
MMP-7 HT-29 (Colon Cancer)Not specifiedRemarkable inhibition of proMMP-7 protein production.[6]
MMP-9 A2780 (Ovarian Cancer)12.5 - 100 µMSignificantly reduced enzymatic activity.[4]
MMP-9 HeLa (Cervical Cancer)12.5 - 100 µMSignificantly reduced enzymatic activity.[4]
MMP-9 HT-29 (Colon Cancer)Not specifiedInhibited expression.[2][8]
MMP-9 HCoV-OC43-infected MRC-5Not specifiedSuppressed mRNA levels in a dose-dependent manner.[11]

Table 2: Cytotoxicity of Auraptene on Various Cancer Cell Lines

Cell LineIC50 ValueExposure TimeReference(s)
HeLa (Cervical Cancer) 47.93 µM24 hours[4]
A2780 (Ovarian Cancer) 31.49 µM24 hours[4]
MCF-7 (Breast Cancer) 36 µM48 hours[12][13]
MCF-7 (Breast Cancer) 21.66 µM72 hours[12][13]
MDA-MB-231 (Breast Cancer) ~12 µM (for 50% suppression)Not specified[14]

Visualizations

Signaling Pathways and Experimental Workflows

MMP7_Inhibition_Pathway cluster_cell Cancer Cell Auraptene Auraptene ERK ERK1/2 Phosphorylation Auraptene->ERK Inhibits eIF4B eIF4B Phosphorylation ERK->eIF4B P_4EBP1 4EBP1 Phosphorylation ERK->P_4EBP1 Translation proMMP-7 Protein Translation eIF4B->Translation P_4EBP1->Translation proMMP7 proMMP-7 Protein Production Translation->proMMP7 proMMP7_out Reduced Extracellular proMMP-7 proMMP7->proMMP7_out

Caption: Auraptene's inhibition of ERK1/2 phosphorylation to suppress MMP-7 protein translation.

Gel_Zymography_Workflow cluster_prep Sample Preparation cluster_zymo Gel Zymography cluster_analysis Data Analysis c1 1. Culture Cells (e.g., HeLa, A2780) c2 2. Treat with various concentrations of Auraptene c1->c2 c3 3. Incubate for desired time (e.g., 24 hours) c2->c3 c4 4. Collect cell culture supernatant c3->c4 c5 5. Centrifuge to remove debris c4->c5 z1 6. Mix supernatant with non-reducing sample buffer c5->z1 z2 7. Load samples onto a gelatin-containing polyacrylamide gel z1->z2 z3 8. Perform electrophoresis (SDS-PAGE) z2->z3 z4 9. Wash gel to remove SDS and renature MMPs z3->z4 z5 10. Incubate gel in developing buffer z4->z5 z6 11. Stain with Coomassie Blue and destain z5->z6 a1 12. Visualize clear bands of gelatinolysis against a blue background z6->a1 a2 13. Quantify band intensity (densitometry) a1->a2

Caption: Experimental workflow for assessing MMP-2/9 activity using gelatin zymography.

Auraptene_Antimetastatic_Logic cluster_molecular Molecular Level cluster_cellular Cellular Level A Auraptene Administration B Inhibition of ERK/MAPK/NF-κB Pathways A->B C Decreased Expression & Activity of MMP-2, -7, -9 B->C D Reduced ECM Degradation C->D E Suppression of Cell Migration & Invasion D->E F Inhibition of Tumor Metastasis E->F

Caption: Logical flow of auraptene's antimetastatic action via MMP inhibition.

Experimental Protocols

Protocol 1: Preparation of Auraptene Stock Solution

Materials:

  • Auraptene powder (≥99% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on its molecular weight (~298.38 g/mol ), calculate the mass of auraptene powder required to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed auraptene powder in the appropriate volume of DMSO. For example, to make a 10 mM stock, dissolve ~3 mg of auraptene in 1 mL of DMSO.[4]

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Culture and Treatment

Materials:

  • Target cell line (e.g., HeLa, A2780, HT-29)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[4]

  • Auraptene stock solution

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (6-well or 96-well, depending on the downstream assay)

Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize and seed the cells into appropriate culture plates at a predetermined density (e.g., 5×10⁵ cells/well for a 6-well plate for zymography).[4]

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • The next day, prepare working concentrations of auraptene by diluting the stock solution in fresh, serum-free or low-serum culture medium. Typical final concentrations for experiments range from 6.25 µM to 100 µM.[4] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Remove the old medium from the cells, wash once with PBS, and add the medium containing the desired auraptene concentrations. Include a vehicle control (medium with DMSO only).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding to the downstream assay.

Protocol 3: Assessment of MMP-2 and MMP-9 Activity by Gelatin Zymography

Principle: This technique identifies the activity of gelatinases (MMP-2 and MMP-9) based on their ability to degrade a gelatin substrate embedded in a polyacrylamide gel. Active enzymes appear as clear bands against a stained background.

Materials:

  • Conditioned media from Protocol 2

  • Non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol)

  • Polyacrylamide gels (8-10%) containing 1 mg/mL gelatin

  • Tris-Glycine SDS running buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)

  • Staining solution (0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)

  • Destaining solution (methanol:acetic acid:water)

Procedure:

  • Collect the conditioned medium from auraptene-treated and control cells. Centrifuge at 400 g for 5 minutes to pellet any detached cells or debris.[4]

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.

  • Mix a standardized amount of supernatant (e.g., 12 µL) with non-reducing sample buffer (e.g., 3 µL of 5x buffer).[4] Do not boil the samples, as this will irreversibly denature the MMPs.

  • Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C until the dye front reaches the bottom.

  • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation. This removes the SDS and allows the enzymes to renature.

  • Incubate the gel in developing buffer overnight (16-18 hours) at 37°C.

  • Stain the gel for 1-2 hours with Coomassie Blue staining solution.

  • Destain the gel until clear bands, representing areas of gelatin degradation by MMPs, are visible against a dark blue background. Pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 will appear at approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.

  • Image the gel and perform densitometric analysis to quantify the relative activity of the MMPs in each sample.

References

Auraptene in Oncology Research: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of auraptene, a natural coumarin compound, on cancer cell lines. Detailed protocols for key in vitro assays are provided, along with a summary of its cytotoxic effects and an overview of the molecular signaling pathways it modulates.

Introduction

Auraptene, a monoterpene coumarin found in citrus fruits, has garnered significant interest in cancer research due to its demonstrated anti-proliferative, pro-apoptotic, and anti-inflammatory properties in various cancer models. It has been shown to inhibit the growth and induce cell death in a range of cancer cell lines, making it a promising candidate for further investigation as a potential therapeutic agent. These protocols and notes are intended to facilitate the study of auraptene's mechanisms of action in a laboratory setting.

Data Presentation: Cytotoxicity of Auraptene

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for auraptene in various cancer cell lines, providing a baseline for designing experiments.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
Breast CancerMCF-73648[1]
Breast CancerMCF-721.6672[1]
Cervical CancerHeLa13.33 (µg/mL)24[2]
Cervical CancerHeLa13.87 (µg/mL)48[2]
Lung CancerA54977.2Not Specified[2]
Colorectal CancerSW480157.3Not Specified[2]
LeukemiaK562105.3Not Specified[2]
Gastric CancerMGC-8030.78 ± 0.13Not Specified
Gastric CancerSNU-1Not SpecifiedNot Specified
Prostate CancerDU145Not SpecifiedNot Specified
Prostate CancerPC3Not SpecifiedNot Specified
Ovarian CancerA2780Not SpecifiedNot Specified
Esophageal CancerKYSE-30Not SpecifiedNot Specified
LeukemiaJurkatNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the effects of auraptene on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Auraptene (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of auraptene in complete medium. Remove the medium from the wells and add 100 µL of the auraptene dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve auraptene).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both floating and adherent cells from the culture plates. For adherent cells, use trypsin and neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of auraptene's action.[6]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., mTOR, p-mTOR, NF-κB, p-NF-κB, ERK, p-ERK, Bax, Bcl-2, caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse the treated and untreated cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Visualizations

Auraptene has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of auraptene on cancer cell lines.

G cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_data Data Analysis & Interpretation cell_culture Cancer Cell Line Culture treatment Treatment of Cells with Auraptene (Various Concentrations and Time Points) cell_culture->treatment auraptene_prep Auraptene Stock Preparation (in DMSO) auraptene_prep->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist western_blot Western Blotting protein_extraction->western_blot protein_exp Protein Expression Analysis western_blot->protein_exp pathway_analysis Signaling Pathway Elucidation ic50->pathway_analysis apoptosis_quant->pathway_analysis cell_cycle_dist->pathway_analysis protein_exp->pathway_analysis

Experimental workflow for studying auraptene's effects.

Auraptene's Effect on Apoptosis Signaling Pathway

Auraptene induces apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.

G cluster_mito Mitochondrial Pathway Auraptene Auraptene Bcl2 Bcl-2 (Anti-apoptotic) Auraptene->Bcl2 inhibits Bax Bax (Pro-apoptotic) Auraptene->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilization CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Auraptene-induced apoptosis pathway.

Auraptene's Effect on mTOR Signaling Pathway

Auraptene has been shown to inhibit the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.

cluster_mTOR mTOR Signaling Auraptene Auraptene mTOR mTOR Auraptene->mTOR inhibits Akt Akt Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates eIF4E eIF4E mTOR->eIF4E activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth eIF4E->CellGrowth

Inhibition of the mTOR signaling pathway by auraptene.

Auraptene's Effect on NF-κB and MAPK Signaling Pathways

Auraptene can also suppress inflammatory responses and cell survival by inhibiting the NF-κB and MAPK signaling pathways.[8]

cluster_NFkB NF-κB Signaling cluster_MAPK MAPK Signaling Auraptene Auraptene IKK IKK Auraptene->IKK inhibits ERK ERK Auraptene->ERK inhibits JNK JNK Auraptene->JNK inhibits IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation GeneExp Pro-inflammatory & Pro-survival Gene Expression Nucleus->GeneExp AP1 AP-1 ERK->AP1 JNK->AP1 p38 p38 p38->AP1 MAPK_GeneExp Gene Expression (Proliferation, Inflammation) AP1->MAPK_GeneExp

Inhibition of NF-κB and MAPK pathways by auraptene.

Conclusion

These application notes and protocols provide a framework for the systematic investigation of auraptene's anticancer effects. By utilizing the described assays and understanding the key signaling pathways involved, researchers can further elucidate the therapeutic potential of this promising natural compound. Consistent and rigorous experimental design, as outlined in these protocols, is essential for generating reliable and impactful data in the field of cancer drug discovery.

References

Revolutionizing Auraptene Delivery: Advanced Formulation Strategies for Enhanced Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Auraptene, a naturally occurring monoterpene coumarin found predominantly in citrus fruits, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Despite its therapeutic potential, the clinical translation of auraptene is significantly hampered by its poor aqueous solubility, leading to low oral bioavailability, estimated to be a mere 8.5% in rats.[1] This limitation necessitates the exploration of advanced formulation strategies to enhance its solubility and systemic absorption. This document provides detailed application notes and protocols for the formulation of auraptene using various advanced drug delivery systems, aimed at improving its oral bioavailability.

Formulation Strategies and Comparative Data

Several advanced formulation techniques have been investigated to overcome the biopharmaceutical challenges of auraptene. These include nano-encapsulation technologies such as nanostructured lipid carriers (NLCs), liposomes, and polymeric nanoparticles, as well as solid dispersions and cyclodextrin complexation. A summary of the key quantitative parameters for these formulations is presented in Table 1.

Table 1: Comparative Quantitative Data of Auraptene Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Key Findings
Nanostructured Lipid Carriers (NLCs) 121.2 ± 12.1[2]0.342[2]-11.2 ± 2.1[2]67.5 ± 2.1[2]Not ReportedShowed a sustained release profile compared to raw auraptene.[2]
Liposomes 85 - 241< 0.3~ -55.750Not ReportedDemonstrated enhanced cytotoxic effects on cancer cells compared to non-liposomal auraptene.
PLA-PCL-PEG Nanoparticles 110 (hydrodynamic size)Not ReportedNot Reported> 90Not ReportedDesigned to increase bioavailability and provide targeted delivery.[3]
Solid Dispersions Not ApplicableNot ApplicableNot ApplicableNot ApplicableNot ApplicableA promising technique to enhance the solubility and dissolution rate of poorly soluble drugs.[4] No specific data for auraptene is available.
Cyclodextrin Complexes Not ApplicableNot ApplicableNot ApplicableNot ApplicableNot ApplicableAims to improve solubility through the formation of inclusion complexes.[5] No specific data for auraptene is available.

Experimental Protocols

Detailed methodologies for the preparation and characterization of auraptene-loaded nanostructured lipid carriers and liposomes are provided below.

Preparation of Auraptene-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is based on the hot, high-pressure homogenization technique.

Materials:

  • Auraptene

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Liquid Lipid (e.g., Oleic acid)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified water

Equipment:

  • High-shear homogenizer

  • High-pressure homogenizer

  • Water bath

  • Magnetic stirrer

  • Probe sonicator

Protocol:

  • Preparation of Lipid Phase:

    • Melt the solid lipid and liquid lipid together in a beaker at a temperature approximately 10°C above the melting point of the solid lipid.

    • Dissolve the auraptene in the molten lipid mixture with continuous stirring to ensure a homogenous solution.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the coarse emulsion to high-pressure homogenization at a pressure of 500-1500 bar for 3-5 cycles.

    • Alternatively, the emulsion can be sonicated using a probe sonicator.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

    • Measure the encapsulation efficiency and drug loading by separating the free drug from the NLCs using ultracentrifugation and quantifying the drug in the supernatant and the pellet.

Preparation of Auraptene-Loaded Liposomes

This protocol utilizes the thin-film hydration method.

Materials:

  • Auraptene

  • Phospholipids (e.g., Phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform, Methanol)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Equipment:

  • Rotary evaporator

  • Water bath

  • Probe sonicator or extruder

  • Vacuum pump

Protocol:

  • Lipid Film Formation:

    • Dissolve auraptene, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid phase transition temperature) to the flask.

    • Agitate the flask by gentle rotation or vortexing to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath.

    • Alternatively, extrude the MLV suspension through polycarbonate membranes of a defined pore size using a mini-extruder.

  • Purification:

    • Remove the unencapsulated auraptene by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Measure the encapsulation efficiency by disrupting the liposomes with a suitable solvent and quantifying the total entrapped drug.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed signaling pathways affected by auraptene.

experimental_workflow_nlc cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization lipids Solid & Liquid Lipids dissolve Melt & Dissolve lipids->dissolve auraptene Auraptene auraptene->dissolve homogenize High-Shear Homogenization dissolve->homogenize Add Aqueous Phase surfactants Surfactant & Co-surfactant dissolve_aq Dissolve & Heat surfactants->dissolve_aq water Water water->dissolve_aq dissolve_aq->homogenize hp_homogenize High-Pressure Homogenization homogenize->hp_homogenize cool Cooling hp_homogenize->cool NLCs NLCs cool->NLCs Formation of NLCs

Caption: Workflow for Auraptene-Loaded NLC Preparation.

experimental_workflow_liposome cluster_film_formation Lipid Film Formation cluster_hydration Hydration & Sizing lipids Phospholipids & Cholesterol dissolve Dissolve lipids->dissolve auraptene Auraptene auraptene->dissolve solvent Organic Solvent solvent->dissolve evaporate Rotary Evaporation dissolve->evaporate hydrate Hydration with Aqueous Buffer evaporate->hydrate Thin Film size_reduction Sonication or Extrusion hydrate->size_reduction MLVs Liposomes Liposomes size_reduction->Liposomes Formation of SUVs auraptene_signaling_pathway cluster_auraptene Auraptene cluster_pathways Intracellular Signaling Auraptene Auraptene Akt Akt Auraptene->Akt + (Phosphorylation) mTOR mTOR Auraptene->mTOR - p53 p53 Auraptene->p53 + (Activation) PI3K PI3K PI3K->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

References

Troubleshooting & Optimization

Technical Support Center: Auraptene Extraction from Citrus Peels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Auraptene extraction from citrus peels. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction workflow.

Troubleshooting Guide

This guide addresses common problems that may arise during the extraction of Auraptene from citrus peels, providing potential causes and solutions in a direct question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low Auraptene Yield - Inappropriate citrus species or peel part.[1][2] - Suboptimal extraction method or parameters.[3][4][5] - Degradation of Auraptene during extraction.[6] - Inefficient solvent penetration.- Use peels from species known for high Auraptene content like Hassaku, Natsumikan, and Grapefruit.[7] The flavedo (outer colored part) generally has a higher concentration. - Optimize parameters such as temperature, time, pressure (for SFE), and power (for UAE/MAE).[3][8][9] - Avoid excessively high temperatures and prolonged extraction times.[6] - Ensure the citrus peel is properly dried and ground to a fine powder to increase surface area.
Co-extraction of Impurities - Non-selective solvent. - Extraction of chlorophyll, carotenoids, and other lipids.[7]- Employ a multi-step extraction process, starting with a non-polar solvent to remove oils and pigments before extracting with a more polar solvent for Auraptene. - Utilize purification techniques like column chromatography after initial extraction. A synthetic adsorbent like SP70 resin can be effective.[7]
Solvent Removal Issues - High boiling point of the solvent. - Formation of an azeotrope.- Use a rotary evaporator under reduced pressure for efficient solvent removal. - For supercritical fluid extraction (SFE), simply depressurizing the system will remove the CO2.[10]
Emulsion Formation (Liquid-Liquid Extraction) - Presence of surfactant-like compounds in the crude extract.[11]- Gently swirl instead of vigorously shaking the separatory funnel.[11] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[11] - Consider alternative methods like solid-phase extraction or supported liquid extraction (SLE).[11]
Inconsistent Results - Variation in raw material (citrus peel). - Lack of precise control over extraction parameters.- Standardize the source, species, and pre-processing of the citrus peels. - Carefully control and monitor all extraction parameters (temperature, time, pressure, power, solvent-to-solid ratio).

Frequently Asked Questions (FAQs)

Q1: Which citrus species has the highest concentration of Auraptene?

A1: Studies have shown that Citrus hassaku (Hassaku), Citrus natsudaidai (Natsumikan), and Citrus paradisi (Grapefruit) generally contain high concentrations of Auraptene in their peels.[7] The concentration can also vary depending on the fruit's maturity.[7]

Q2: What is the most efficient method for extracting Auraptene?

A2: Supercritical Fluid Extraction (SFE) with CO2 is often considered a highly efficient and "green" method as it provides high selectivity and avoids the use of toxic organic solvents.[10][12] However, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also offer high yields with reduced extraction times and solvent consumption compared to conventional methods.[3][4]

Q3: What is the best solvent for Auraptene extraction?

A3: The choice of solvent depends on the extraction method. For conventional methods, ethanol and acetone have been used.[13] In Supercritical Fluid Extraction (SFE), ethanol is often used as a co-solvent with supercritical CO2 to enhance the extraction efficiency.[13][14][15] For Ultrasound-Assisted Extraction, aqueous ethanol mixtures (e.g., 50-80%) are often effective.[16]

Q4: How can I remove pigments and other interfering substances from my extract?

A4: A common method is to perform a preliminary wash of the peel powder with a non-polar solvent like hexane to remove essential oils and pigments before the main extraction.[7] Alternatively, post-extraction purification using column chromatography with a suitable adsorbent, such as SP70 macroporous resin, can be employed to isolate Auraptene.[17]

Q5: What are the optimal conditions for Supercritical Fluid Extraction (SFE) of Auraptene?

A5: Optimal conditions can vary, but a study reported efficient extraction at an extraction temperature of 75°C and a pressure of 250 bar, using methanol as an auxiliary solvent with supercritical CO2.[10] Another study for related compounds in citrus peel suggested 58.6°C and 95 bar with 15% ethanol as a modifier.[15] It is crucial to optimize these parameters for your specific setup and raw material.

Quantitative Data on Auraptene Yield

The following tables summarize the reported yields of Auraptene from various citrus species and using different extraction methods.

Table 1: Auraptene Content in Different Citrus Species Peels

Citrus SpeciesAuraptene Content (mg/g of peel)Reference(s)
Citrus hassaku (Hassaku)High, specific value varies[7]
Citrus natsudaidai (Natsumikan)High, specific value varies[7]
Citrus paradisi (Grapefruit)High, specific value varies[7]
Citrus iyo - trifoliate orange hybrid1.49[1][2]
Citrus pseudo-aurantium (Henka mikan)Lower in peel compared to juice sac[1][2]
Poncirus trifoliata (Trifoliate orange) hybrids0.51 - 16.57[1][2]

Table 2: Comparison of Auraptene Extraction Methods and Yields

Extraction MethodCitrus SpeciesKey ParametersYieldReference(s)
Supercritical Fluid Extraction (SFE)Citrus hassaku75°C, 250 bar, CO2 with Methanol co-solventNot explicitly quantified but stated as a major compound[10][12]
Supercritical Fluid Extraction (SFE)Citrus paradisi58.6°C, 95 bar, CO2 with 15% Ethanol14.4 g/kg (for Naringin, a related flavonoid)[15]
Adsorption on Synthetic AdsorbentCitrus hassakuSP70 resin, elution with 80% ethanolRecovery rate of 91.0%[7]
Ultrasound-Assisted Extraction (UAE)Citrus reticulata42-45 W, 23-25 min, 31-34°COptimized for total phenolics, not specific to Auraptene[9]
Microwave-Assisted Extraction (MAE)Citrus sinensis51% acetone, 500 W, 122 s12.20 mg GAE/g DW (for total phenolics)[4]

Experimental Protocols

Below are detailed methodologies for key Auraptene extraction techniques.

Protocol 1: Supercritical Fluid Extraction (SFE)

Objective: To extract Auraptene from citrus peels using supercritical CO2.

Materials:

  • Dried and finely ground citrus peels (e.g., Citrus hassaku)

  • Supercritical fluid extractor

  • Liquid CO2 (food grade)

  • Co-solvent (e.g., Ethanol or Methanol)

  • Collection vials

Procedure:

  • Sample Preparation: Dry the citrus peels at a low temperature (e.g., 40-50°C) to a constant weight and grind them into a fine powder (e.g., <0.5 mm).

  • Extractor Setup: Load the ground peel powder into the extraction vessel of the SFE system.

  • Parameter Setting: Set the extraction parameters. Based on literature, a starting point could be:

    • Extraction Temperature: 50-80°C[10]

    • Extraction Pressure: 200-400 bar[10]

    • CO2 Flow Rate: 2-3 L/hour[10]

    • Co-solvent: Add ethanol or methanol at a low percentage (e.g., 5-15%) to the CO2 flow.[14][15]

  • Extraction: Start the extraction process. The supercritical CO2 with the co-solvent will pass through the sample matrix, dissolving the Auraptene.

  • Collection: The extract is collected in a vial after the CO2 is depressurized and returned to its gaseous state, leaving the Auraptene concentrate behind.

  • Analysis: Analyze the collected extract for Auraptene content using methods like HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Objective: To extract Auraptene from citrus peels using ultrasonic energy.

Materials:

  • Dried and finely ground citrus peels

  • Ultrasonic bath or probe sonicator

  • Solvent (e.g., 50-80% aqueous ethanol)[16][18]

  • Extraction vessel (e.g., flask)

  • Filtration system (e.g., filter paper or vacuum filtration)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Prepare the citrus peels as described in the SFE protocol.

  • Extraction Setup: Place a known amount of the ground peel powder into the extraction vessel and add the solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL).

  • Sonication: Immerse the extraction vessel in the ultrasonic bath or place the probe into the mixture. Set the parameters:

    • Ultrasonic Power: e.g., 100-400 W[9][16]

    • Temperature: e.g., 30-50°C[3][9]

    • Time: e.g., 20-60 minutes[3][9]

  • Separation: After sonication, separate the extract from the solid residue by filtration.

  • Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator.

  • Analysis: Quantify the Auraptene content in the concentrated extract using HPLC.

Protocol 3: Microwave-Assisted Extraction (MAE)

Objective: To extract Auraptene from citrus peels using microwave energy.

Materials:

  • Dried and finely ground citrus peels

  • Microwave extraction system

  • Solvent (e.g., aqueous acetone or ethanol)[4]

  • Extraction vessel (microwave-safe)

  • Filtration system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Prepare the citrus peels as described in the SFE protocol.

  • Extraction Setup: Place the ground peel powder and the solvent into the microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in the microwave extractor and set the parameters:

    • Microwave Power: e.g., 150-600 W[8]

    • Temperature: Control the temperature to avoid overheating and degradation (e.g., < 80°C).

    • Time: Typically shorter than other methods, e.g., 2-15 minutes.[19]

  • Cooling and Separation: After extraction, allow the vessel to cool down before opening. Separate the extract from the solid residue by filtration.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator.

  • Analysis: Determine the Auraptene concentration in the final extract via HPLC.

Visualizations

Experimental Workflow for Auraptene Extraction

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing start Citrus Peels drying Drying start->drying grinding Grinding drying->grinding sfe Supercritical Fluid Extraction (SFE) grinding->sfe CO2 + Co-solvent uae Ultrasound-Assisted Extraction (UAE) grinding->uae Solvent mae Microwave-Assisted Extraction (MAE) grinding->mae Solvent filtration Filtration sfe->filtration uae->filtration mae->filtration concentration Solvent Removal (Rotary Evaporator) filtration->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis (HPLC) purification->analysis

Caption: General experimental workflow for Auraptene extraction from citrus peels.

Signaling Pathways Modulated by Auraptene

Auraptene has been shown to exhibit anticancer effects by modulating various intracellular signaling pathways that control cell growth, inflammation, and apoptosis.[20][21][22]

auraptene_signaling cluster_cancer Anticancer Effects auraptene Auraptene mTOR mTOR Pathway auraptene->mTOR Inhibits NFkB NF-κB Pathway auraptene->NFkB Inhibits MAPK MAPKs Pathway auraptene->MAPK Inhibits ER Estrogen Receptors (ERs) auraptene->ER Modulates apoptosis Apoptosis Induction auraptene->apoptosis cell_growth Inhibition of Cell Growth mTOR->cell_growth inflammation Reduction of Inflammation NFkB->inflammation MAPK->inflammation

Caption: Simplified diagram of signaling pathways modulated by Auraptene.[12][20][21][23]

References

Technical Support Center: Overcoming Solubility Issues of Auraptene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Auraptene, a promising but poorly water-soluble bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Auraptene?

Auraptene is characterized by its poor solubility in water, which significantly limits its application in aqueous-based experimental systems and oral formulations. While exact values can vary slightly depending on experimental conditions such as temperature and pH, its aqueous solubility is very low, often cited as being practically insoluble. For experimental purposes, it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2]

Q2: Why is my Auraptene not dissolving in my aqueous buffer?

Due to its hydrophobic nature, Auraptene will not readily dissolve in aqueous buffers. Direct addition of Auraptene powder to water or buffer solutions will likely result in a suspension of insoluble particles. To achieve a homogenous solution, various solubility enhancement techniques must be employed.

Q3: Can I use co-solvents to dissolve Auraptene in my aqueous medium?

Yes, using a co-solvent system is a common and straightforward method to dissolve Auraptene for in vitro experiments. A stock solution of Auraptene is first prepared in a water-miscible organic solvent, such as DMSO, and then this stock solution is diluted into the aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the experimental system (typically <0.5% v/v).

Q4: What are the most effective methods to significantly increase the aqueous solubility of Auraptene for in vivo studies?

For applications requiring higher concentrations of Auraptene in aqueous media, particularly for in vivo studies, more advanced formulation strategies are necessary. These include:

  • Cyclodextrin Complexation: Encapsulating Auraptene within cyclodextrin molecules can significantly enhance its aqueous solubility.

  • Nanoparticle Formulation: Incorporating Auraptene into nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve its dispersion and bioavailability in aqueous environments.[3][4]

  • Solid Dispersion: Creating a solid dispersion of Auraptene in a hydrophilic polymer matrix can improve its dissolution rate and solubility.

  • Micellar Solubilization: Forming micelles with surfactants can encapsulate Auraptene and increase its solubility in aqueous solutions.

Troubleshooting Guides

Issue: Precipitation of Auraptene upon dilution of a stock solution into aqueous buffer.

Cause: The concentration of Auraptene in the final aqueous solution exceeds its solubility limit, even in the presence of a small amount of co-solvent.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of Auraptene.

  • Increase the Co-solvent Concentration: If experimentally permissible, slightly increasing the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the Auraptene in solution. However, be mindful of potential solvent effects on your experimental model.

  • Utilize a Solubility-Enhancing Formulation: For experiments requiring higher concentrations, consider preparing Auraptene as a cyclodextrin inclusion complex or a nanoparticle formulation as described in the experimental protocols below.

Issue: Low bioavailability or poor in vivo efficacy of Auraptene.

Cause: This is often a direct consequence of its poor aqueous solubility, leading to limited absorption and distribution in the body.[4]

Solutions:

  • Formulate with Cyclodextrins: Complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly increase the aqueous solubility and bioavailability of Auraptene.

  • Encapsulate in Nanoparticles: Formulating Auraptene into liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation, improve its pharmacokinetic profile, and enhance its delivery to target tissues.[3][4]

  • Prepare a Solid Dispersion: A solid dispersion of Auraptene with a hydrophilic carrier can improve its dissolution rate in the gastrointestinal tract, leading to better absorption.

Data Presentation: Comparison of Solubility Enhancement Techniques

Table 1: Quantitative Solubility Enhancement of Auraptene

TechniqueCarrier/SystemSolvent/MediumAuraptene SolubilityFold IncreaseReference
Intrinsic Solubility NoneWaterVery Low (<5 µg/mL)-[5]
Co-solvency DMSO5% DMSO in Aqueous Buffer~500 µM-[6]
Cyclodextrin Complexation HP-β-CDWaterSignificantly Increased-[7]
Cyclodextrin Complexation SBE-β-CDWaterSignificantly IncreasedUp to 35-fold for similar compounds[8]
Nanoliposomes DSPC/DSPG/CholesterolAqueous BufferImproved dispersibility and bioavailabilityNot directly quantified as solubility[3][9]
Solid Lipid Nanoparticles Various LipidsAqueous DispersionEnhanced bioavailability and skin permeationNot directly quantified as solubility[10]

Note: Direct comparative values for solubility in mg/mL are not consistently available across all studies. The effectiveness of nanoparticle formulations is often demonstrated through enhanced bioavailability and therapeutic effects.

Experimental Protocols

Protocol 1: Preparation of Auraptene-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To enhance the aqueous solubility of Auraptene by forming an inclusion complex with a cyclodextrin.

Materials:

  • Auraptene

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Distilled water

  • Mortar and pestle

  • Spatula

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of Auraptene to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the calculated amounts of Auraptene and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of distilled water to the mortar to form a paste. Knead the paste thoroughly with the pestle for 30-45 minutes.

  • Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass dish. Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle. Sieve the powder to ensure a uniform particle size.

  • Storage: Store the prepared inclusion complex in a tightly sealed container, protected from light and moisture.

Protocol 2: Preparation of Auraptene-Loaded Nanoliposomes (Thin-Film Hydration Method)

Objective: To encapsulate Auraptene within liposomes to improve its stability and dispersibility in aqueous solutions.

Materials:

  • Auraptene

  • Phospholipids (e.g., DSPC, DSPG)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: Dissolve Auraptene, phospholipids, and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film. Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a bath or probe sonicator. Alternatively, for a more defined size distribution, extrude the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification (Optional): To remove any unencapsulated Auraptene, the liposome suspension can be purified by dialysis or size exclusion chromatography.

  • Characterization: Characterize the prepared liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 3: Preparation of Auraptene-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)

Objective: To formulate Auraptene into solid lipid nanoparticles (SLNs) to enhance its oral bioavailability and provide controlled release.

Materials:

  • Auraptene

  • Solid lipid (e.g., Compritol 888 ATO, stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Distilled water

  • High-shear homogenizer

  • Ultrasonicator (probe type)

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the Auraptene in the molten lipid.

  • Aqueous Phase Preparation: Heat the distilled water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will solidify, forming the solid lipid nanoparticles with Auraptene encapsulated within the lipid matrix.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index, zeta potential, and entrapment efficiency.

Visualizations

experimental_workflow_overview cluster_problem Problem Statement cluster_solutions Solubilization Strategies cluster_outcome Desired Outcome Problem Auraptene has Poor Aqueous Solubility CoSolvents Co-solvency Problem->CoSolvents Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Nanoparticles Nanoparticle Formulation Problem->Nanoparticles SolidDispersion Solid Dispersion Problem->SolidDispersion Micelles Micellar Solubilization Problem->Micelles Outcome Enhanced Aqueous Solubility & Bioavailability CoSolvents->Outcome Cyclodextrins->Outcome Nanoparticles->Outcome SolidDispersion->Outcome Micelles->Outcome cyclodextrin_complexation_workflow start Start mix Mix Auraptene and Cyclodextrin (1:1 or 1:2 molar ratio) start->mix knead Add minimal water to form a paste and knead for 30-45 min mix->knead dry Dry the paste in a vacuum oven knead->dry pulverize Pulverize and sieve the dried complex dry->pulverize end Auraptene-Cyclodextrin Inclusion Complex pulverize->end liposome_preparation_workflow start Start dissolve Dissolve Auraptene, lipids, and cholesterol in organic solvent start->dissolve evaporate Evaporate solvent to form a thin lipid film dissolve->evaporate hydrate Hydrate the film with aqueous buffer evaporate->hydrate size_reduction Reduce vesicle size by sonication or extrusion hydrate->size_reduction end Auraptene-Loaded Nanoliposomes size_reduction->end sln_preparation_workflow start Start melt_lipid Melt solid lipid and dissolve Auraptene start->melt_lipid heat_aqueous Heat aqueous surfactant solution start->heat_aqueous pre_emulsion Create a pre-emulsion using a high-shear homogenizer melt_lipid->pre_emulsion heat_aqueous->pre_emulsion homogenize Homogenize to form a nanoemulsion pre_emulsion->homogenize cool Cool to form Solid Lipid Nanoparticles homogenize->cool end Auraptene-Loaded SLNs cool->end

References

Technical Support Center: Optimizing HPLC for Auraptene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Auraptene using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Auraptene, offering potential causes and solutions to achieve optimal separation.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / No Separation Inappropriate mobile phase composition.Optimize the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase (water with 0.1% formic or acetic acid). A shallower gradient or isocratic elution with a lower percentage of the organic solvent may improve separation.[1][2]
Incorrect column selection.Use a C18 reversed-phase column, which is commonly reported to provide good separation for Auraptene.[1][3] Consider a column with a smaller particle size (e.g., sub-2 µm for UHPLC) for higher efficiency.[2]
Flow rate is too high.Reduce the flow rate. Lower flow rates can increase interaction time with the stationary phase, improving resolution.[4]
Peak Tailing Secondary interactions with residual silanols on the stationary phase.Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress silanol activity.[1]
Column overload.Reduce the sample concentration or injection volume.
Presence of interfering compounds in the sample matrix.Improve the sample preparation method to remove interfering substances.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High sample concentration.Dilute the sample.
Baseline Drift or Noise Mobile phase is not properly degassed.Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[5]
Contaminated mobile phase or column.Prepare fresh mobile phase with high-purity solvents. Flush the column with a strong solvent.
Detector lamp is failing.Replace the detector lamp.
Variable Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is mixing solvents correctly.[6]
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.[2][3]
Column degradation.Replace the column if it has been used extensively or with harsh mobile phases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for Auraptene separation?

A common starting point for reversed-phase HPLC separation of Auraptene is a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). A typical gradient might start with a lower concentration of acetonitrile and gradually increase.[1] An isocratic elution with a fixed ratio, such as acetonitrile:0.1% formic acid (84.5:15.5 v/v), has also been successfully used.[1]

Q2: Which type of HPLC column is best suited for Auraptene analysis?

Reversed-phase C18 columns are the most frequently reported and recommended stationary phases for successful Auraptene separation due to its non-polar nature.[1][3]

Q3: What is the optimal detection wavelength for Auraptene?

Auraptene exhibits a strong UV absorbance around 322 nm.[1][2] Therefore, setting the UV detector to this wavelength is recommended for optimal sensitivity.

Q4: How can I improve the peak shape of my Auraptene chromatogram?

To improve peak shape, particularly to reduce tailing, the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is recommended.[1] This helps to suppress the ionization of residual silanol groups on the silica-based stationary phase.

Q5: My sample is complex. How can I achieve baseline separation of Auraptene from other components?

For complex matrices, optimizing the gradient elution profile is crucial. A slow, shallow gradient can help to resolve closely eluting peaks. Additionally, thorough sample preparation to remove interfering substances is essential. Techniques like solid-phase extraction (SPE) can be employed for sample clean-up.

Experimental Protocols

General HPLC Method for Auraptene Analysis

This protocol provides a general starting point for the HPLC analysis of Auraptene. Optimization will likely be required based on the specific sample matrix and instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Acetic acid), analytical grade

  • Auraptene standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% formic acid) in the desired ratio. For a starting gradient, you can prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation: Prepare a stock solution of Auraptene in a suitable solvent like acetonitrile or methanol. From the stock solution, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. A general approach for plant extracts may involve extraction with an organic solvent, followed by filtration through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient or isocratic elution with Acetonitrile and Water (with 0.1% Formic Acid). A typical starting gradient could be:

      • 0-20 min: 60-90% B

      • 20-25 min: 90% B

      • 25-30 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C[2][3]

    • Detection Wavelength: 322 nm[1][2]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Identify the Auraptene peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of Auraptene in the sample by using a calibration curve constructed from the peak areas of the standard solutions.

Data Presentation

ParameterRecommended Value/RangeReference(s)
Stationary Phase C18[1][3]
Mobile Phase Acetonitrile / Water with 0.1% Formic or Acetic Acid[1][2]
Elution Mode Isocratic or Gradient[1]
Flow Rate 0.8 - 1.2 mL/min[7]
Column Temperature 25 - 30 °C[2][3]
Detection UV at 322 nm[1][2]
Injection Volume 10 - 20 µL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Extraction, Filtration) Injection Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., ACN/H2O + 0.1% FA) Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Standard_Prep Standard Preparation Standard_Prep->Injection Injection->Separation Detection Detection (UV at 322 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for HPLC analysis of Auraptene.

Troubleshooting_Tree Start Poor Baseline Separation? Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Yes Check_Peak_Shape Peak Tailing or Fronting? Start->Check_Peak_Shape No, but... Adjust_Mobile_Phase Adjust Organic:Aqueous Ratio or Gradient Slope Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Column Is Column Appropriate? Check_Mobile_Phase->Check_Column Yes Good_Separation Achieved Good Separation Adjust_Mobile_Phase->Good_Separation Use_C18 Use a C18 Column Check_Column->Use_C18 No Check_Flow_Rate Is Flow Rate Too High? Check_Column->Check_Flow_Rate Yes Use_C18->Good_Separation Reduce_Flow_Rate Reduce Flow Rate Check_Flow_Rate->Reduce_Flow_Rate Yes Check_Flow_Rate->Good_Separation No Reduce_Flow_Rate->Good_Separation Add_Acid Add 0.1% Formic/Acetic Acid to Mobile Phase Check_Peak_Shape->Add_Acid Tailing Check_Sample_Solvent Is Sample Solvent Stronger than Mobile Phase? Check_Peak_Shape->Check_Sample_Solvent Fronting Add_Acid->Good_Separation Change_Sample_Solvent Dissolve Sample in Mobile Phase or Weaker Solvent Check_Sample_Solvent->Change_Sample_Solvent Yes Check_Sample_Solvent->Good_Separation No Change_Sample_Solvent->Good_Separation

Caption: Troubleshooting decision tree for Auraptene HPLC separation.

References

Minimizing degradation of Auraptene during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for auraptene. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of auraptene during sample preparation and storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause auraptene degradation?

A1: Auraptene, a monoterpene coumarin, is susceptible to degradation through several mechanisms. The primary factors that can induce degradation are exposure to harsh acidic or basic conditions, oxidizing agents, light, and elevated temperatures. These factors can lead to hydrolysis of the ether linkage and lactone ring, oxidation of the geranyl side chain, or other structural modifications.

Q2: What is the recommended temperature for storing auraptene?

A2: For long-term storage, solid auraptene should be kept at -20°C.[1][2] If you have prepared a stock solution, it is recommended to store it at -20°C for up to one month to maintain its stability.[2] For aqueous solutions, it is not recommended to store them for more than one day.

Q3: In which solvents is auraptene soluble and most stable?

A3: Auraptene is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Stock solutions are typically prepared in these solvents. For experimental use, these stock solutions can be further diluted in aqueous buffers. It is crucial to minimize the storage time of auraptene in aqueous solutions to prevent hydrolysis.

Q4: Can auraptene degrade in biological samples like plasma?

A4: Yes, auraptene can degrade in biological matrices. However, studies have shown that auraptene in plasma has acceptable stability when stored at ambient temperature for 24 hours, at -40°C for at least 30 days, and through three freeze-thaw cycles.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing auraptene.

This issue could be due to the degradation of auraptene during sample preparation or analysis. The following table summarizes potential degradation products identified in forced degradation studies.

Impurity NamePotential Cause of Formation
UmbelliferoneHydrolysis of the geranyloxy side chain under acidic or basic conditions.
(E)-6,7-dihydroxy-3,7-dimethyl-2-octene-umbelliferoneOxidation of the geranyl side chain.
(E)-6,7-epoxy-3,7-dimethyl-2-octene-umbelliferoneOxidation of the geranyl side chain.
4-methylaurapteneProcess-related impurity or potential degradation.

Troubleshooting Steps:

  • Review Sample Preparation:

    • pH: Ensure that the pH of your solutions is neutral and avoid strong acids or bases.

    • Temperature: Keep samples on ice or at a reduced temperature during processing. Avoid prolonged exposure to high temperatures.

    • Light: Protect your samples from direct light by using amber vials or covering them with aluminum foil.

  • Check Solvent Purity:

    • Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.

  • Optimize Analytical Method:

    • If you suspect degradation is occurring during analysis, consider adjusting your HPLC or GC method. Shorter run times and lower temperatures can help minimize on-column degradation.

Issue 2: My auraptene stock solution seems to have lost potency over time.

The loss of potency is likely due to the degradation of auraptene in the solution.

Troubleshooting Steps:

  • Storage Conditions:

    • Confirm that your stock solution is stored at -20°C and for no longer than one month.

    • Ensure the container is tightly sealed to prevent solvent evaporation and exposure to air (oxidation).

  • Solvent Choice:

    • While soluble in DMSO, DMF, and ethanol, the long-term stability in each solvent may vary. If you suspect solvent-related degradation, consider preparing fresh solutions more frequently.

  • Handling Practices:

    • Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.

    • When preparing dilutions, work quickly and keep the stock solution on ice.

Experimental Protocols

Protocol 1: General Sample Preparation to Minimize Degradation

This protocol provides a general workflow for handling auraptene to minimize degradation.

cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis storage_solid Store Solid Auraptene at -20°C storage_solution Store Stock Solution (in DMSO, DMF, or EtOH) at -20°C (up to 1 month) weigh Weigh Solid Auraptene (in low light) dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve dilute Prepare working solutions by diluting stock (use immediately) dissolve->dilute analyze Analyze promptly using a validated method (e.g., HPLC-UV/MS) dilute->analyze cluster_extraction Extraction cluster_purification Purification (Optional) start Start with fresh or properly stored plant material grind Grind plant material to a fine powder start->grind extract Extract with a suitable solvent (e.g., ethanol, methanol, or supercritical CO2) grind->extract filter Filter the extract to remove solid particles extract->filter concentrate Concentrate the extract under reduced pressure and low temperature filter->concentrate purify Purify using chromatography (e.g., column chromatography or preparative HPLC) concentrate->purify cluster_degradation Degradation Products Auraptene Auraptene Umbelliferone Umbelliferone Auraptene->Umbelliferone  Acidic/Basic  Hydrolysis Dihydroxy (E)-6,7-dihydroxy-3,7-dimethyl- 2-octene-umbelliferone Auraptene->Dihydroxy Oxidation Epoxy (E)-6,7-epoxy-3,7-dimethyl- 2-octene-umbelliferone Auraptene->Epoxy Oxidation

References

Technical Support Center: Enhancing the Stability of Auraptene in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Auraptene in cell culture experiments. Our goal is to help you ensure the stability and efficacy of Auraptene in your experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: I'm seeing variable or lower-than-expected activity of Auraptene in my cell-based assays. What could be the cause?

A1: Inconsistent results with Auraptene can stem from several factors related to its stability in cell culture media. The primary suspects are degradation of the compound, precipitation out of solution, or interactions with media components.

  • Degradation: Auraptene, like other coumarins, can be susceptible to degradation, particularly in aqueous solutions at physiological pH (around 7.4) over time. The rate of degradation can be influenced by temperature, light exposure, and the specific composition of your cell culture medium.

  • Precipitation: Auraptene has low aqueous solubility. If the final concentration in your media exceeds its solubility limit, it can precipitate, leading to a lower effective concentration. This is a common issue when diluting a concentrated DMSO stock solution into the aqueous culture medium.

  • Serum Protein Binding: Components of fetal bovine serum (FBS) or other sera can bind to small molecules like Auraptene, potentially reducing its bioavailable concentration and apparent activity.

Q2: My Auraptene solution in the cell culture media appears cloudy or has visible particulates. What should I do?

A2: Cloudiness or precipitation indicates that Auraptene is not fully dissolved in your cell culture medium. Here are some steps to troubleshoot this issue:

  • Check Final Concentration: Ensure that the final concentration of Auraptene in your media does not exceed its solubility limit. You may need to perform a solubility test in your specific cell culture medium.

  • Optimize Dilution Method: When preparing your working solution, add the concentrated DMSO stock of Auraptene to the pre-warmed cell culture medium dropwise while vortexing or gently swirling. This can help prevent localized high concentrations that lead to precipitation.

  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect the solubility of your compound. Aim for a final DMSO concentration of 0.5% or lower in your culture medium.

  • Consider a Different Solvent: While DMSO is the most common solvent, for certain applications, ethanol might be an alternative. However, always test the solvent's toxicity on your specific cell line.

Q3: How should I prepare and store my Auraptene stock solution to ensure its stability?

A3: Proper preparation and storage of your stock solution are critical for reproducible experiments.

  • Solvent: Dissolve Auraptene in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[1][2]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C, protected from light.[1] A stock solution stored at -20°C should be used within a month, while storage at -80°C can extend its shelf life to six months.[1]

  • Light Protection: Auraptene, like many organic compounds, can be light-sensitive. Always store stock solutions in amber vials or tubes wrapped in foil to protect them from light.

Q4: How can I minimize the degradation of Auraptene in my cell culture media during a long-term experiment (e.g., 48-72 hours)?

A4: For long-term experiments, maintaining a stable concentration of Auraptene is crucial.

  • Media Changes: Consider replacing the cell culture medium with freshly prepared Auraptene-containing medium every 24 hours. This will replenish the compound and remove any potential degradation products.

  • Minimize Light Exposure: Protect your cell culture plates or flasks from direct light by keeping them in a dark incubator and minimizing exposure during handling.

  • Control pH: Ensure your cell culture medium is properly buffered and that the pH remains stable throughout the experiment, as alkaline conditions can promote coumarin degradation.[3]

  • Serum Considerations: If your results are inconsistent with varying serum batches, consider using a serum-free medium if your cell line can tolerate it, or heat-inactivating the serum to denature some of the proteins that might interact with Auraptene.

Quantitative Data Summary

The stability of Auraptene in cell culture media is influenced by several factors. The following table summarizes key parameters to consider for maintaining its stability.

ParameterRecommendation/ObservationRationale
Solvent for Stock Solution Anhydrous DMSOHigh solubility and stability in DMSO.
Stock Solution Storage -20°C (up to 1 month) or -80°C (up to 6 months), protected from light.Prevents degradation from temperature fluctuations and light exposure. Avoids repeated freeze-thaw cycles.[1][2]
Final DMSO Concentration ≤ 0.5% in cell culture mediumMinimizes solvent-induced cytotoxicity and precipitation upon dilution.
pH of Cell Culture Medium ~7.2 - 7.4Coumarins are generally more stable at acidic to neutral pH and can degrade under alkaline conditions.[3]
Light Exposure Minimize exposure to lightPhotodegradation can occur with prolonged light exposure.
Presence of Serum Potential for protein bindingSerum proteins can bind to Auraptene, reducing its free concentration and potentially affecting its stability.[4][5]

Experimental Protocols

Protocol for Assessing Auraptene Stability in Cell Culture Media using HPLC

This protocol provides a framework for quantitatively assessing the stability of Auraptene in your specific cell culture conditions.

1. Materials:

  • Auraptene
  • Anhydrous DMSO
  • Your specific cell culture medium (with and without serum)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Acetonitrile (HPLC grade)
  • Formic acid (HPLC grade)
  • Water (HPLC grade)
  • Sterile microcentrifuge tubes
  • Incubator (set to 37°C, 5% CO2)

2. Preparation of Solutions:

  • Auraptene Stock Solution: Prepare a 10 mM stock solution of Auraptene in anhydrous DMSO.
  • Auraptene-Spiked Media: Prepare a working solution of Auraptene in your cell culture medium (e.g., at your highest experimental concentration). Prepare two sets: one with serum and one without.
  • Mobile Phase: Prepare an appropriate mobile phase for HPLC analysis. A common mobile phase for Auraptene is a gradient of acetonitrile and water with 0.1% formic acid.[6][7]

3. Experimental Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing the Auraptene-spiked media, take an aliquot (e.g., 1 mL), and store it at -80°C. This will serve as your T=0 reference.
  • Incubation: Place the remaining Auraptene-spiked media in a sterile container in a cell culture incubator (37°C, 5% CO2).
  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots (e.g., 1 mL) from the incubated media and store them at -80°C until analysis.
  • Sample Preparation for HPLC: Thaw the samples. To precipitate proteins, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of media). Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
  • Data Analysis: Quantify the peak area of Auraptene at each time point. Calculate the percentage of Auraptene remaining at each time point relative to the T=0 sample.

4. Interpretation of Results:

  • A significant decrease in the Auraptene peak area over time indicates degradation.
  • Compare the stability in media with and without serum to assess the impact of serum components.
  • If significant degradation is observed, consider the troubleshooting steps outlined in the FAQs.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key concepts related to Auraptene's mechanism of action and experimental design.

Auraptene_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results stock Prepare 10 mM Auraptene in DMSO Stock media_no_serum Spike Auraptene into Serum-Free Medium stock->media_no_serum media_serum Spike Auraptene into Serum-Containing Medium stock->media_serum incubate Incubate at 37°C, 5% CO2 media_no_serum->incubate media_serum->incubate sampling Collect Aliquots at T=0, 2, 4, 8, 12, 24, 48, 72h incubate->sampling protein_precip Protein Precipitation (Acetonitrile) sampling->protein_precip hplc HPLC-UV Analysis protein_precip->hplc quantify Quantify Auraptene Peak Area hplc->quantify stability_curve Generate Stability Curve (% Remaining vs. Time) quantify->stability_curve

Caption: Workflow for assessing Auraptene stability in cell culture media.

Auraptene_PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Stimulation Auraptene Auraptene Auraptene->mTORC1 Inhibition

Caption: Auraptene inhibits the PI3K/Akt/mTOR signaling pathway.

Auraptene_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibition NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation Auraptene Auraptene Auraptene->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_p65_nuc->Gene_Expression Induction

Caption: Auraptene inhibits the NF-κB inflammatory pathway.

References

Technical Support Center: Long-Term Animal Studies with Auraptene

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and experimental protocols for investigating the long-term effects of Auraptene in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during long-term in vivo studies with Auraptene.

Question Answer & Troubleshooting Steps
1. How should I prepare Auraptene for oral administration in rodents? Auraptene has poor water solubility. For oral gavage, it can be suspended in vehicles like 0.5% carboxymethylcellulose (CMC-Na) or corn oil. Some studies have used 10% DMSO, but for long-term studies, less toxic vehicles are preferable.[1] Nanostructured lipid carriers (NLCs) have also been used to improve oral bioavailability.[2][3] Troubleshooting: If the suspension is not stable, try gentle heating or sonication. Always vortex the suspension immediately before each administration to ensure homogeneity.
2. My animals are showing signs of distress (e.g., weight loss, aversion) after oral gavage. What should I do? Distress can result from the gavage procedure itself or the vehicle used. Procedural Stress: Ensure proper technique. Use appropriately sized, flexible gavage tubes instead of rigid metal ones to minimize esophageal trauma.[4] Habituate the animals to handling and the procedure. Coating the tip of the gavage needle in a sucrose solution can make the process less stressful. Vehicle Toxicity: Some vehicles, like high-concentration DMSO or certain cyclodextrins, can cause gastrointestinal upset or other toxicities with chronic administration.[4] Consider switching to a more inert vehicle like corn oil or CMC. If weight loss exceeds 15-20% of baseline, consider reducing the dosing frequency or concentration, or euthanizing the animal if it meets humane endpoint criteria.
3. I am not observing the expected therapeutic effect of Auraptene in my cancer model. What are possible reasons? - Bioavailability: Auraptene's oral bioavailability is low.[3] Consider intraperitoneal (IP) injection as an alternative administration route if compatible with your study design. IP injection of Auraptene dissolved in paraffin oil has been used effectively.[5][6][7] - Dosing: The dose may be insufficient. Doses in rodent cancer models often range from 5 mg/kg to 500 ppm in the diet. Review the literature for effective dose ranges in your specific model. - Model Variability: The tumor model itself may be resistant. For example, Auraptene's effect can vary even between different cancer cell lines of the same type. - Timing of Administration: The timing of Auraptene administration relative to disease induction can be critical. For chemoprevention studies, treatment should start before or concurrently with the carcinogen.
4. How do I measure tumor volume accurately over a long-term study? Manual calipers are commonly used, but they are prone to inter-rater variability and inaccuracy, especially for non-spherical tumors. The standard formula is: Volume = (Length x Width^2) / 2. Troubleshooting Accuracy: For more precise and reproducible measurements, consider non-invasive imaging techniques like high-frequency ultrasound. This method provides a more accurate reflection of the true tumor volume and can reduce the number of animals needed to achieve statistical significance.[8] If using calipers, have the same person perform the measurements throughout the study to minimize variability.
5. What are the key endpoints to assess Auraptene's neuroprotective effects? - Behavioral Tests: The Morris Water Maze is a standard test for spatial learning and memory, which are often impaired in models of neurodegeneration.[9][10][11][12][13] Key parameters to measure are escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial. - Histopathology: After euthanasia, assess neuronal cell death and damage in the hippocampus and cortex. - Biomarkers: Measure markers of apoptosis (e.g., Bax/Bcl-2 ratio) and oxidative stress in brain tissue.[2]

Quantitative Data Summary

The following tables summarize quantitative results from various preclinical studies on Auraptene.

Table 1: Anti-Tumor Efficacy of Auraptene in Rodent Models
ModelAnimalAuraptene Dose & RouteKey Finding% ChangeReference
4T1 Breast CancerBalb/c MiceNot specified (IP)Reduction in Tumor VolumeData not specified, but significant[5][6][7]
4T1 Breast CancerBalb/c MiceNot specified (IP)Reduction in Ki-67 ExpressionData not specified, but significant[5][6][7]
MNU-Induced Mammary CancerRats500 ppm (Diet)Reduction in Cyclin D1 Expression~49% decrease[7]
TPA-Induced Skin TumorigenesisICR Mice160 nmol (Topical)Reduction in Tumor Incidence27% decrease
TPA-Induced Skin TumorigenesisICR Mice160 nmol (Topical)Reduction in Tumors per Mouse23% decrease
Table 2: Modulation of Cellular & Serum Biomarkers by Auraptene
ModelAnimalAuraptene Dose & RouteBiomarkerResultReference
Benign Prostatic HyperplasiaRats10 mg/kg (Oral, NLC)Prostatic Bax/Bcl-2 mRNA ratioSignificant Increase[2]
4T1 Breast CancerBalb/c MiceNot specified (IP)Serum IFN-γSignificant Upregulation[5][6][7]
4T1 Breast CancerBalb/c MiceNot specified (IP)Serum IL-4Significant Reduction[5][6][7]

Experimental Protocols & Methodologies

Protocol 1: AOM/DSS-Induced Colitis-Associated Colon Cancer in Mice

This model mimics the progression from inflammation to cancer and is suitable for evaluating Auraptene's anti-inflammatory and chemopreventive properties.

Materials:

  • Azoxymethane (AOM)

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • 8-12 week old C57BL/6 or ICR mice

  • Sterile PBS

Procedure:

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • AOM Injection (Day 0): Weigh each mouse accurately. Prepare a 1 mg/mL solution of AOM in sterile PBS. Inject a single dose of AOM (10-12 mg/kg body weight) intraperitoneally (IP).

  • Recovery Period: For one week following AOM injection, provide mice with normal drinking water.

  • DSS Cycles (Initiation of Colitis):

    • Cycle 1: Replace normal drinking water with a 2-2.5% (w/v) DSS solution for 7 days.

    • Rest Period: Follow the DSS treatment with 10-14 days of normal drinking water to allow for recovery.

    • Subsequent Cycles: Repeat the DSS/water cycle two more times for a total of three cycles.

  • Auraptene Administration: Begin Auraptene administration (via oral gavage or as a dietary supplement) before, during, or after AOM injection, depending on the study's objective (prevention vs. treatment).

  • Monitoring: Monitor animal weight twice weekly. Significant weight loss (>15%) is a sign of severe colitis. Also, monitor for signs of rectal bleeding and stool consistency.

  • Endpoint Analysis (Week 15-20): At the end of the study, euthanize the mice. Excise the colon, open it longitudinally, and count the number and measure the size of visible tumors. Tissues can be fixed in formalin for histological analysis (H&E staining) or flash-frozen for molecular analysis (Western blot, qPCR).

Protocol 2: Morris Water Maze for Assessing Neuroprotection in Rats

This protocol is used to evaluate spatial learning and memory, key indicators of hippocampal function, in models of neurodegenerative diseases.

Equipment:

  • Large circular pool (~200 cm diameter), filled with water made opaque with non-toxic white paint.

  • Submerged escape platform (10-12 cm diameter), placed 1-2 cm below the water surface.

  • Video tracking system and software.

  • Visual cues placed around the room.

Procedure:

  • Acclimatization: Allow rats to acclimate to the testing room for 5-10 minutes before the first trial.

  • Training Trials (4-5 days, 4 trials/day):

    • Gently place the rat into the water facing the pool wall at one of four designated start positions (N, S, E, W). The sequence of start positions should be pseudo-randomized each day.

    • Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay there for 15-30 seconds.

    • Remove the rat, dry it, and place it in a holding cage for a 15-second inter-trial interval before the next trial.

  • Probe Trial (Day after last training day):

    • Remove the escape platform from the pool.

    • Place the rat in the pool at a novel start position.

    • Allow the rat to swim for 60 seconds while the tracking system records its path.

  • Data Analysis:

    • Training: Analyze the escape latency (time to find the platform) across days. A decrease in latency indicates learning.

    • Probe Trial: Analyze the time spent in the target quadrant (where the platform used to be) versus other quadrants. A significant preference for the target quadrant indicates robust spatial memory.

Visualizations: Signaling Pathways & Workflows

Auraptene's Putative Mechanism in Cancer Cell Apoptosis

Auraptene is known to induce apoptosis by modulating key signaling pathways. One such mechanism involves the inhibition of the PI3K/Akt survival pathway, leading to a downstream increase in the pro-apoptotic to anti-apoptotic protein ratio.

Auraptene_Apoptosis_Pathway Auraptene Auraptene PI3K PI3K Auraptene->PI3K Inhibits Bax Bax (Pro-apoptotic) Auraptene->Bax Upregulates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Auraptene's pro-apoptotic effect via PI3K/Akt pathway inhibition.

Experimental Workflow for a Long-Term Cancer Study

This diagram outlines the key phases of a typical long-term in vivo cancer study investigating the efficacy of Auraptene.

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Monitoring & Analysis Acclimatization Acclimatization Tumor_Induction Tumor Induction (e.g., AOM Injection or Cell Line Implantation) Acclimatization->Tumor_Induction Treatment_Group Auraptene Administration Tumor_Induction->Treatment_Group Control_Group Vehicle Control Administration Tumor_Induction->Control_Group Monitoring Weekly Monitoring (Tumor Volume, Body Weight) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint

Caption: Workflow for long-term in vivo cancer model with Auraptene.

References

Technical Support Center: Method Refinement for Detecting Low Concentrations of Auraptene Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Auraptene and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for detecting these compounds at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Auraptene found in biological matrices?

A1: The primary metabolites of Auraptene are products of Phase I and Phase II metabolism. The most commonly reported metabolite is Umbelliferone (7-hydroxycoumarin), formed by the cleavage of the geranyloxy side chain.[1][2] Other significant metabolites include hydroxylated forms of Auraptene and their subsequent glucuronide and sulfate conjugates.[2]

Q2: Which analytical technique is most suitable for detecting low concentrations of Auraptene and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity and selectivity.[3][4] This method allows for the accurate quantification of Auraptene and its metabolites in complex biological matrices like plasma, even at ng/mL levels.

Q3: What are the expected precursor and product ions for Auraptene in positive ion mode mass spectrometry?

A3: In positive ion mode, the precursor ion ([M+H]⁺) for Auraptene is typically observed at m/z 299.3. A common product ion resulting from fragmentation is m/z 162.9.[5]

Q4: What is the oral bioavailability of Auraptene, and what does this imply for metabolite detection?

A4: The oral bioavailability of Auraptene in rats has been reported to be as low as 8.5%.[6][7] This low bioavailability means that the concentrations of both the parent compound and its metabolites in systemic circulation are likely to be very low, necessitating highly sensitive analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of low concentrations of Auraptene metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient Extraction: The extraction solvent or method may not be optimal for the polarity of the metabolites.- For initial extraction from plasma, protein precipitation with cold methanol is a common starting point. - For more complex matrices or to concentrate the sample, consider Solid Phase Extraction (SPE) with a C18 sorbent. Elution can be performed with methanol or acetonitrile.[8][9] - Ensure the pH of the sample is optimized for the extraction of acidic metabolites like glucuronides.
Metabolite Instability: Glucuronide and sulfate conjugates can be susceptible to degradation.- Keep samples on ice or at 4°C during processing. - Minimize freeze-thaw cycles. - For long-term storage, keep extracts at -80°C.
Poor Ionization in Mass Spectrometer: The mobile phase composition may not be conducive to efficient ionization of the metabolites.- Use a mobile phase containing a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode. - For glucuronide conjugates, negative ion mode may provide better sensitivity. The deprotonated molecule [M-H]⁻ would be the precursor ion.
High Background Noise or Matrix Effects Co-elution of Interfering Compounds: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analytes and suppress or enhance their ionization.[10][11]- Improve Chromatographic Separation: Use a high-resolution UHPLC column and optimize the gradient elution to separate analytes from matrix components. - Refine Sample Preparation: Incorporate a solid-phase extraction (SPE) clean-up step. For plasma, a C18 cartridge can effectively remove many interfering substances.[9] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12]
Contamination: Contamination from solvents, glassware, or the instrument can lead to high background noise.- Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all glassware and instrument components. - Include a "blank" injection (mobile phase only) in your analytical run to identify sources of contamination.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample or too high a concentration of the analyte.- Dilute the sample or inject a smaller volume.
Secondary Interactions: Interactions between the analyte and the stationary phase or other components of the system.- Ensure the mobile phase pH is appropriate for the analytes. For acidic metabolites, a lower pH can improve peak shape. - Check for and clean any blockages in the column or tubing.
Inappropriate Reconstitution Solvent: The solvent used to redissolve the dried extract may be too strong, causing poor peak shape upon injection.- Reconstitute the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.
Inconsistent Retention Times Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent.- Prepare fresh mobile phase daily and keep solvent bottles capped. - Ensure the HPLC pump is properly primed and functioning correctly.
Column Degradation: The stationary phase of the column can degrade over time, especially with complex biological samples.- Use a guard column to protect the analytical column. - Flush the column with a strong solvent after each analytical run to remove strongly retained matrix components.

Quantitative Data Presentation

The following table summarizes pharmacokinetic parameters for Auraptene in rats, which can serve as a reference for expected concentrations of the parent compound. Data for metabolites are less commonly reported and will be highly dependent on the dose and time of administration.

ParameterValueSpeciesAdministrationReference
Oral Bioavailability ~8.5%RatOral[6][7]
Limit of Detection (LOD) in Plasma 1 ng/mLRat-[5]
Limit of Quantification (LOQ) in Plasma 5 ng/mLRat-[5]
Linear Range in Plasma 20 - 2000 ng/mLRat-[5]

Experimental Protocols

Protocol for Extraction of Auraptene and Metabolites from Plasma using Protein Precipitation

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Plasma sample

  • Ice-cold methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 15,000 x g and 4°C

Procedure:

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortex the mixture vigorously for 5 minutes to precipitate proteins.

  • Centrifuge the tube at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent (e.g., 50% methanol in water).

Protocol for Solid-Phase Extraction (SPE) for Clean-up of Auraptene and Metabolites

This protocol is intended as a starting point for developing a more robust sample clean-up procedure.

Materials:

  • C18 SPE cartridge (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Sample extract (from protein precipitation or other initial extraction)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water. Do not let the cartridge go dry.

  • Loading: Load the sample extract onto the cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar impurities.

  • Elution: Elute the Auraptene and its metabolites with 1 mL of methanol into a clean collection tube.

  • The eluate can be evaporated and reconstituted in the desired mobile phase for LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating a key signaling pathway affected by Auraptene and a typical experimental workflow for its analysis.

Auraptene_Signaling_Pathway Auraptene Auraptene Inhibition Auraptene->Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibition->PI3K

Caption: Auraptene's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Extraction Extraction (Protein Precipitation) Sample->Extraction Cleanup Clean-up (Solid Phase Extraction) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

References

Validation & Comparative

Auraptene's Anticancer Potential: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic and mechanistic activities of Auraptene, a natural coumarin derived from citrus fruits, reveals its significant potential as an anticancer agent. This guide synthesizes experimental data to offer a comparative overview of Auraptene's efficacy in various cancer cell lines, providing researchers, scientists, and drug development professionals with a valuable resource for future studies.

Auraptene has demonstrated broad-spectrum anticancer properties, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in a variety of cancer models.[1][2][3] Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cancer progression.[4][5]

Comparative Cytotoxicity of Auraptene

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Auraptene in various human cancer cell lines, showcasing its differential efficacy.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Breast Cancer MCF-73648[6]
MCF-721.6672[7][6]
MDA-MB-231--
Prostate Cancer DU145--[4][8]
PC3--[4][8]
Glioblastoma U87108.9 µg/ml24[9]
U8779.17 µg/ml48[9]
Cervical Cancer HeLa13.33 µg/ml24[10]
HeLa13.87 µg/ml48[10]
Gastric Cancer SNU-1--[1]
MGC-8030.78 ± 0.13 - 10.78 ± 1.83-[4]
Colon Cancer HT-29--[4]
HCT-116--[4]
SW480157.3-[10]
Leukemia Jurkat--[1]
K562105.3-[10]
Lung Cancer A54977.2-[10]
Melanoma M4Beu17.1-[1]
Ovarian Cancer A2780--[1]
Esophageal Carcinoma KYSE-30--[1]

Note: Some studies did not specify the exact IC50 value but reported significant inhibition of proliferation.

Mechanisms of Anticancer Activity

Auraptene exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis:

Apoptosis is a crucial pathway for eliminating cancerous cells. Auraptene has been shown to induce apoptosis in multiple cancer cell lines through the modulation of key regulatory proteins.[8][11] The process often involves:

  • Activation of Caspases: Auraptene activates the caspase cascade, including caspase-3, -8, and -9, which are central executioners of apoptosis.[1][8]

  • Regulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1.[4][8]

  • PARP Cleavage: Activation of caspases leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Cell Cycle Arrest:

By interfering with the cell cycle, Auraptene can halt the uncontrolled proliferation of cancer cells.[12] A key mechanism is the downregulation of Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle.[1][13][14] This leads to an arrest in the G1 phase, preventing DNA replication and cell division.

Key Signaling Pathways Modulated by Auraptene

Auraptene's anticancer activity is underpinned by its ability to modulate several critical intracellular signaling pathways.

Auraptene_Signaling_Pathways cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest cluster_2 Other Key Targets Auraptene Auraptene Bcl2 Bcl-2/Mcl-1 Auraptene->Bcl2 Inhibits Bax Bax Auraptene->Bax Activates CyclinD1 Cyclin D1 Auraptene->CyclinD1 Inhibits mTOR mTOR Auraptene->mTOR Inhibits NFkB NF-κB Auraptene->NFkB Inhibits MMP MMP-2/9 Auraptene->MMP Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_S G1/S Transition CyclinD1->G1_S Cell_Proliferation Cell Proliferation G1_S->Cell_Proliferation Arrests

Caption: Key signaling pathways modulated by Auraptene leading to anticancer effects.

Experimental Protocols

The validation of Auraptene's anticancer activity relies on a set of standardized in vitro assays.

Cell Viability and Cytotoxicity (MTT Assay):

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Auraptene (and a vehicle control) for specific time periods (e.g., 24, 48, 72 hours).[7][6]

  • MTT Addition: After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of Auraptene A->B C Add MTT solution B->C D Incubate for formazan crystal formation C->D E Solubilize formazan crystals D->E F Measure absorbance to determine cell viability E->F

Caption: Workflow of the MTT assay for assessing cell viability.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):

Flow cytometry is a powerful technique to quantify the extent of apoptosis induced by a compound.

  • Cell Treatment: Cells are treated with Auraptene at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[7]

Conclusion

The collective evidence strongly supports the anticancer activity of Auraptene across a diverse range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways highlights its potential as a chemotherapeutic or chemopreventive agent.[1][2] Further in-depth studies, including in vivo animal models and clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety profile for cancer treatment.[1] The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigations of this promising natural compound.

References

Auraptene's Antioxidant Activity: A Comparative Analysis with Other Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant activity of auraptene, a naturally occurring coumarin, with other members of the coumarin family. This document summarizes quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and presents visual representations of experimental workflows and underlying antioxidant mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of coumarins can be evaluated through various assays that measure their ability to scavenge free radicals or reduce pro-oxidants. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The following table summarizes the reported IC50 values for auraptene and other selected coumarins from different antioxidant assays. It is important to note that direct comparison of IC50 values should be made with caution, as results can vary depending on the specific experimental conditions.

CoumarinDPPH IC50 (µM)ABTS IC50 (µM)Nitric Oxide Scavenging IC50 (µM)FRAP IC50 (µM)Reference(s)
Auraptene ~1870[1]-~2248[2]~1597[1][1][2]
Esculetin -2.53--
Daphnetin -13.01--
Fraxetin -14.35--
Scopoletin -18.75--
Umbelliferone >1000---

Note: Some studies have reported that auraptene exhibits weak or no direct radical scavenging activity in assays like the DPPH assay[3]. The provided DPPH and FRAP IC50 values for auraptene are from a single study and should be interpreted with consideration of these conflicting findings. The antioxidant effects of auraptene may also be attributed to indirect mechanisms, such as the inhibition of enzymes that produce free radicals[3][4][5][6].

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may be subject to minor variations between different research laboratories.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow)

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (auraptene or other coumarins). A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green) (Colorless)

Procedure:

  • Generation of ABTS radical cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ + Oxidized Antioxidant (Colorless) (Blue)

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction mixture: A small volume of the test compound is added to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant, typically FeSO₄ or Trolox. The results are often expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizations

Signaling Pathways and Experimental Workflows

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_1 Prepare DPPH Solution DPPH_2 Add Test Compound DPPH_1->DPPH_2 DPPH_3 Incubate in Dark DPPH_2->DPPH_3 DPPH_4 Measure Absorbance (517nm) DPPH_3->DPPH_4 ABTS_1 Generate ABTS Radical ABTS_2 Prepare Working Solution ABTS_1->ABTS_2 ABTS_3 Add Test Compound ABTS_2->ABTS_3 ABTS_4 Measure Absorbance (734nm) ABTS_3->ABTS_4 FRAP_1 Prepare FRAP Reagent FRAP_2 Add Test Compound FRAP_1->FRAP_2 FRAP_3 Incubate at 37°C FRAP_2->FRAP_3 FRAP_4 Measure Absorbance (593nm) FRAP_3->FRAP_4

Caption: General experimental workflows for DPPH, ABTS, and FRAP antioxidant assays.

Radical_Scavenging_Mechanism Coumarin Coumarin (AH) Radical Free Radical (R•) Coumarin->Radical Donates H• or e- Stable_Radical Stable Radical (A•) Coumarin->Stable_Radical Becomes a stable radical Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule Neutralized

References

A Comparative Guide to Auraptene Quantification: Cross-validation of HPLC and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Auraptene, a coumarin found in citrus fruits with potential therapeutic properties, is no exception. This guide provides a detailed comparison of two common analytical techniques for Auraptene quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the experimental protocols and performance data to assist you in selecting the most suitable method for your research needs.

Introduction to Auraptene and its Quantification

Auraptene (7-geranyloxycoumarin) is a natural compound that has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumoral properties.[1] As research into its therapeutic potential progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant materials and biological fluids, becomes increasingly critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques employed for this purpose. While HPLC is a well-established and cost-effective method, LC-MS/MS is renowned for its high sensitivity and selectivity.[1][2] This guide will provide a cross-validation of these two methods, presenting their experimental protocols and performance data to facilitate an informed decision for your analytical workflow.

Experimental Protocols

A clear understanding of the methodologies is essential for replicating and validating analytical results. Below are detailed protocols for both HPLC and LC-MS/MS methods for the quantification of Auraptene.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a validated method for the determination of Auraptene in dog plasma.[3]

Sample Preparation:

  • To 100 µL of plasma, add 50 µL of the internal standard solution.

  • Add 1 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (84.5:15.5, v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at 322 nm[3]

  • Temperature: Ambient

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on a validated method for the determination of Auraptene in rat plasma.[2]

Sample Preparation:

  • To 50 µL of plasma, add 150 µL of methanol (containing the internal standard).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12000 rpm for 10 minutes.

  • Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Waters Sun Fire C18 column (50 mm x 2.1 mm, 5 µm)[2]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.5 mL/min[2]

  • Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Auraptene: m/z 299.3 → 162.9[2]

    • Internal Standard (Progesterone): m/z 315.2 → 96.9[2]

Data Presentation: Performance Comparison

The performance of an analytical method is evaluated based on several key parameters. The following table summarizes the quantitative data for the HPLC-UV and LC-MS/MS methods for Auraptene quantification.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10.2 - 408.8 ng/mL20 - 2000 ng/mL[2]
Correlation Coefficient (r²) 0.9995[3]0.9956[2]
Limit of Detection (LOD) Not explicitly stated, but LOQ is 10.2 ng/mL1 ng/mL[2]
Limit of Quantification (LOQ) 10.2 ng/mL5 ng/mL[2]
Precision (RSD%) < 9.5% (Intra-day and Inter-day)[3]Not explicitly stated in the provided abstract
Accuracy (Recovery %) 99.1 - 106.2%[3]Not explicitly stated in the provided abstract

Method Comparison: HPLC vs. LC-MS/MS for Auraptene Quantification

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Auraptene, each with its own set of advantages and limitations.

HPLC-UV is a robust and widely accessible technique.[1] The method demonstrates good linearity and precision for Auraptene quantification.[3] Its primary advantages are its lower cost of instrumentation and simpler operation, making it a suitable choice for routine quality control and analysis of samples with relatively high concentrations of the analyte. However, its sensitivity is lower compared to LC-MS/MS, and it may be more susceptible to interference from co-eluting compounds in complex matrices, which can affect accuracy.

LC-MS/MS offers significantly higher sensitivity and selectivity.[2] The ability to monitor specific precursor-to-product ion transitions (MRM) allows for the accurate quantification of Auraptene even at very low concentrations and in complex biological matrices, minimizing the impact of interfering substances.[2] The lower limit of detection (LOD) and limit of quantification (LOQ) of the LC-MS/MS method are substantially better than those of the HPLC-UV method.[2] This makes LC-MS/MS the preferred method for pharmacokinetic studies, trace analysis, and applications where sample volume is limited. The main drawbacks of LC-MS/MS are the higher initial investment and operational costs, as well as the need for more specialized expertise for method development and maintenance.

Conclusion

The choice between HPLC-UV and LC-MS/MS for Auraptene quantification depends on the specific requirements of the study.

  • For routine analysis, quality control of raw materials, or studies where the expected concentration of Auraptene is relatively high, HPLC-UV provides a reliable and cost-effective solution.

  • For applications demanding high sensitivity, such as pharmacokinetic studies in biological fluids, analysis of trace levels in complex matrices, or when sample volume is a limiting factor, LC-MS/MS is the superior and often necessary choice.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, the nature of the samples, the required sensitivity, and the available resources.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into HPLC reconstitution->injection separation C18 Column Separation injection->separation detection UV Detection (322 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for Auraptene quantification using HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Methanol with Internal Standard) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation injection Inject into LC-MS/MS centrifugation->injection separation C18 Column Separation injection->separation detection Tandem Mass Spectrometry (MRM Mode) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for Auraptene quantification using LC-MS/MS.

References

Validating the Inhibitory Effect of Auraptene on Key Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Auraptene, a natural coumarin found in citrus fruits, on the MAPK/ERK, NF-κB, and PI3K/Akt signaling pathways. Its performance is compared with established inhibitors, supported by experimental data to aid in the evaluation of Auraptene as a potential therapeutic agent.

Overview of Auraptene and Targeted Signaling Pathways

Auraptene has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These effects are largely attributed to its ability to modulate key intracellular signaling cascades that are often dysregulated in various diseases. This guide focuses on three central pathways:

  • MAPK/ERK Pathway: A critical pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

  • NF-κB Pathway: A pivotal regulator of inflammation, immune responses, and cell survival. Chronic activation of this pathway is linked to inflammatory diseases and cancer.

  • PI3K/Akt Pathway: A central signaling node that governs cell growth, metabolism, and survival. Its dysregulation is frequently implicated in cancer and metabolic disorders.

Comparative Analysis of Inhibitory Effects

This section presents a comparative summary of the inhibitory activity of Auraptene against well-established inhibitors of the MAPK/ERK, NF-κB, and PI3K/Akt pathways.

MAPK/ERK Pathway Inhibition

Auraptene has been shown to inhibit the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway.[1][4] Its inhibitory profile is compared with PD98059, a well-characterized MEK inhibitor that acts upstream of ERK.

CompoundTargetCell LineConcentration/IC50EffectReference
Auraptene ERK1/2RAW 264.7 Macrophages10 µMInhibition of LTA-induced ERK1/2 phosphorylation.[4]
ERK1/2H9C2 Cardiomyocytes50 mg/kg (in vivo)Inhibition of EGFR/ERK signaling pathway activity.[5]
PD98059 MEK1Cell-free assayIC50: 2-7 µMPrevents activation of MEK1 by upstream kinases.[6][7][8]
MEK2Cell-free assayIC50: 50 µMWeaker inhibition of MEK2 activation.[6][7][8]
NF-κB Pathway Inhibition

Auraptene demonstrates potent inhibitory effects on the NF-κB pathway by preventing the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of p65.[1][9] A direct comparison with the established IKK inhibitor BAY 11-7082 is available.

CompoundTargetCell Line/SystemConcentration/IC50EffectReference
Auraptene IκBα, p65RAW 264.7 Macrophages5-10 µMReduced LTA-induced IκBα and p65 phosphorylation.[1]
NF-κB ActivationHuman Platelets30-60 µMAttenuated collagen-induced NF-κB activation.[9]
BAY 11-7082 IKKTumor cellsIC50: 10 µMInhibits TNFα-induced IκBα phosphorylation.[10][11][12][13]
NF-κB ActivationHuman Platelets5-10 µMInhibited collagen-induced platelet aggregation and NF-κB activation.[9]

A study on human platelets directly compared the effects of Auraptene and BAY 11-7082, suggesting that both compounds significantly diminish NF-κB activation.[14]

PI3K/Akt Pathway Modulation

The effect of Auraptene on the PI3K/Akt pathway is more complex and appears to be context-dependent. While some evidence suggests an inhibitory role on downstream effectors, other studies indicate a potential for feedback activation of Akt. This is compared with LY294002, a broad-spectrum PI3K inhibitor.

CompoundTargetCell LineConcentration/IC50EffectReference
Auraptene mTOR pathwaySNU-1 Gastric Cancer≤ 25 µM (IC50)Downregulates the mTOR pathway, but increases Akt phosphorylation (feedback loop).[15]
Akt PhosphorylationCollagen-activated Platelets35-50 µMDecreased Akt phosphorylation.[16]
LY294002 PI3KαCell-free assayIC50: 0.5 µMBroad-spectrum inhibitor of PI3K isoforms.[17][18]
PI3KβCell-free assayIC50: 0.97 µM[17][18]
PI3KδCell-free assayIC50: 0.57 µM[17][18]
PI3 KinaseIn vivo/in vitroIC50: 1.4 µMHighly selective inhibitor of PI3 kinase activity.[19][20][21]

The conflicting observations on Akt phosphorylation suggest that Auraptene's effect on this pathway may be indirect or cell-type specific and warrants further investigation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the targeted pathways and the general experimental approach for validation, the following diagrams are provided.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PD98059 PD98059 PD98059->MEK Auraptene_ERK Auraptene Auraptene_ERK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression

Diagram 1: MAPK/ERK Signaling Pathway and points of inhibition.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt PI3K->PIP2 Phosphorylation PI3K->PIP3 mTOR mTORC1 Akt->mTOR Downstream Downstream Effectors (e.g., p70S6K, 4E-BP1) mTOR->Downstream Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes LY294002 LY294002 LY294002->PI3K Auraptene_PI3K Auraptene Auraptene_PI3K->mTOR Inhibits mTOR, may affect Akt via feedback loop Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7, H9C2, SNU-1) Treatment Treatment with Auraptene or Inhibitor (e.g., PD98059, BAY 11-7082, LY294002) Cell_Culture->Treatment Stimulation Stimulation (e.g., LPS, TNFα, Growth Factors) Treatment->Stimulation Cell_Lysis Cell Lysis and Protein Extraction Stimulation->Cell_Lysis Western_Blot Western Blot Analysis (p-ERK, p-IκBα, p-Akt, etc.) Cell_Lysis->Western_Blot Kinase_Assay Kinase Assay (PI3K activity) Cell_Lysis->Kinase_Assay Reporter_Assay Luciferase Reporter Assay (NF-κB activity) Cell_Lysis->Reporter_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Reporter_Assay->Data_Analysis

References

Comparative Analysis of Auraptene Extraction: Supercritical Fluid vs. Conventional Solvent Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between supercritical fluid extraction (SFE) and traditional solvent extraction methods for isolating Auraptene, a bioactive coumarin found predominantly in citrus peels. Auraptene has garnered significant scientific interest for its therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The efficiency and purity of the extracted Auraptene are critically dependent on the chosen methodology. This document outlines the experimental protocols, presents comparative data, and discusses the advantages and disadvantages of each technique to aid researchers in selecting the optimal method for their specific applications.

Quantitative Performance Comparison

The following table summarizes key performance indicators for Supercritical Fluid Extraction (SFE) and conventional solvent extraction based on available experimental data. SFE is noted for its high selectivity and purity, while solvent extraction may yield a greater total extract mass, albeit with lower Auraptene concentration.

ParameterSupercritical Fluid Extraction (SFE)Conventional Solvent ExtractionKey Observations
Total Extract Yield Lower (e.g., 4.50%)[3]Higher (e.g., up to 15.44% with 30% ethanol)[3]Solvent extraction pulls a broader range of compounds, increasing total yield but reducing selectivity.
Auraptene Purity (% in Extract) Significantly Higher (e.g., 30.1% of extract)[3]Lower (e.g., 5.95% in boiling water extract)[3]SFE's tunable parameters allow for highly selective extraction of the target compound.[4]
Extraction Time Rapid (typically 10-120 minutes)[5][6]Longer and more variable (can take several hours)[5]SFE offers a more efficient and time-saving process.[7]
Solvent Consumption Minimal to none (uses recyclable CO₂)[7]High (requires large volumes of organic solvents)[8]SFE is an environmentally friendly "green" technique, whereas solvent extraction generates hazardous waste.[9]
Operating Temperature Mild (e.g., 50-80°C)[5]Variable (can be high, risking thermal degradation)[10]SFE's low temperatures protect thermolabile compounds like Auraptene from damage.[11][12]
Selectivity High and tunable[4]Low[3]Conventional solvents often co-extract undesirable compounds (e.g., other coumarins, pigments).[3]
Solvent Residue None (CO₂ evaporates upon depressurization)[6][11]Potential for toxic solvent residue[5]The absence of solvent residue makes SFE extracts ideal for pharmaceutical and food applications.[8]
Environmental Impact Low (uses non-toxic, recyclable CO₂)[4]High (use of toxic, flammable, and polluting solvents)[9]SFE aligns with green chemistry principles.[8]

Experimental Protocols

Supercritical Fluid Extraction (SFE) of Auraptene

This protocol is a generalized procedure based on established methods for extracting Auraptene from citrus peels using supercritical CO₂, often with a co-solvent to enhance efficiency.

Methodology:

  • Sample Preparation: Dried citrus peels (e.g., Citrus hassaku or Citrus aurantium) are finely pulverized and passed through a standard mesh sieve (e.g., 500 mesh).[5] The powdered sample is then loaded into a stainless steel extraction vessel.

  • System Setup: The extraction vessel is placed within a temperature-controlled chamber of the SFE system. A high-pressure pump is used to deliver liquid CO₂ to the system, where it is heated and pressurized to a supercritical state.

  • Extraction Conditions:

    • Pressure: Set between 200 and 400 bar.[5] Higher pressure increases the density and solvating power of the supercritical fluid.

    • Temperature: Maintained between 50°C and 80°C. This range is optimal for Auraptene extraction without causing thermal degradation.[5]

    • CO₂ Flow Rate: A continuous flow of supercritical CO₂ (e.g., 2-3 L/hour) is passed through the sample.[5]

    • Co-solvent: A modifier like methanol or ethanol (e.g., 5% of CO₂ flow) is often added to the supercritical CO₂ to increase its polarity, thereby enhancing the extraction of moderately polar compounds like Auraptene.[3][5]

  • Extraction Duration: The extraction is typically run for a period of 2 hours.[12]

  • Extract Collection: The mixture of supercritical fluid and dissolved Auraptene exits the extraction vessel and enters a separator. By reducing the pressure, the CO₂ returns to a gaseous state and is recycled, while the pure, solvent-free Auraptene extract is collected in a vial.[12]

Conventional Solvent Extraction of Auraptene

This protocol describes a typical solvent-based extraction method, which, while simpler in terms of equipment, is often less efficient and specific.

Methodology:

  • Sample Preparation: As with SFE, the citrus peels are dried and ground into a fine powder.

  • Solvent Addition: The powdered sample is mixed with an organic solvent. Common solvents include methanol, ethanol, hexane, or a mixture such as 70% methanol in water.[5][13] The ratio of sample to solvent is typically around 1g to 10ml.

  • Extraction Process: The mixture is subjected to an extraction technique:

    • Maceration: The sample is soaked in the solvent at room temperature for an extended period (hours to days) with occasional agitation.

    • Soxhlet Extraction: The sample is placed in a thimble and continuously washed with a refluxing solvent for several hours. This method is more efficient than maceration but uses heat, which can degrade sensitive compounds.

    • Ultrasound-Assisted Extraction (UAE): The mixture is sonicated for a shorter period (e.g., 1 hour). The ultrasonic waves create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[5][14]

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract containing the dissolved Auraptene.

  • Solvent Removal: The solvent is evaporated from the filtrate, typically using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude extract is often impure and requires further purification steps, such as column chromatography, to isolate Auraptene.[5]

Visualizing the Processes and Pathways

Experimental Workflows

The diagram below illustrates the procedural differences between Supercritical Fluid Extraction and Conventional Solvent Extraction, highlighting the streamlined nature of SFE.

G cluster_0 Supercritical Fluid Extraction (SFE) cluster_1 Conventional Solvent Extraction SFE_Start Raw Material (Citrus Peel) SFE_Prep Drying & Grinding SFE_Start->SFE_Prep SFE_Load Load into Extraction Vessel SFE_Prep->SFE_Load SFE_Extract Extraction with Supercritical CO2 (Pressure & Temp Control) SFE_Load->SFE_Extract SFE_Separate Depressurization & Separation SFE_Extract->SFE_Separate SFE_Product Pure Auraptene Extract SFE_Separate->SFE_Product SFE_Recycle CO2 Recycling SFE_Separate->SFE_Recycle SE_Start Raw Material (Citrus Peel) SE_Prep Drying & Grinding SE_Start->SE_Prep SE_Mix Mixing with Organic Solvent SE_Prep->SE_Mix SE_Extract Extraction (Maceration/Soxhlet) SE_Mix->SE_Extract SE_Filter Filtration SE_Extract->SE_Filter SE_Evap Solvent Evaporation (Rotary Evaporator) SE_Filter->SE_Evap SE_Purify Crude Extract (Requires Purification) SE_Evap->SE_Purify SE_Waste Solvent Waste SE_Evap->SE_Waste

Caption: Comparative workflow of SFE and Solvent Extraction.

Auraptene's Mechanism of Action: NF-κB/MAPKs Signaling Pathway

Auraptene exerts its anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB and MAPK cascade, which is crucial in the inflammatory response.

G cluster_pathway Anti-inflammatory Action of Auraptene cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LTA Inflammatory Stimulus (e.g., LTA) JNK JNK LTA->JNK ERK ERK LTA->ERK IkB IκBα LTA->IkB p65 p65 LTA->p65 Auraptene Auraptene Auraptene->JNK Auraptene->ERK Auraptene->IkB Auraptene->p65 JNK_p p-JNK JNK->JNK_p ERK_p p-ERK ERK->ERK_p p65_nuc p65 Nuclear Translocation JNK_p->p65_nuc ERK_p->p65_nuc IkB_p p-IκBα IkB->IkB_p p65_p p-p65 p65->p65_p p65_p->p65_nuc p65_p->p65_nuc Inflam_Genes Expression of Inflammatory Genes (iNOS, COX-2, TNF-α) p65_nuc->Inflam_Genes

Caption: Auraptene inhibits NF-κB and MAPK signaling pathways.

Discussion and Conclusion

Supercritical Fluid Extraction (SFE) stands out as a superior method for obtaining high-purity Auraptene.[3] Its primary advantages lie in its selectivity, the absence of toxic solvent residues, and its environmentally friendly nature.[8][11] The ability to fine-tune extraction conditions by altering pressure and temperature allows for the precise targeting of Auraptene, leaving behind unwanted compounds.[4] This results in a cleaner extract that often requires no further purification, making it ideal for pharmaceutical and nutraceutical applications where purity and safety are paramount. The main drawback of SFE is the high initial investment in equipment, which can be a barrier for some laboratories.[7]

Conventional Solvent Extraction , while less expensive to set up, presents significant disadvantages. The process is less selective, leading to crude extracts contaminated with other compounds, which necessitates extensive downstream purification.[3] It is also time-consuming and relies on large volumes of potentially toxic and flammable organic solvents.[5] The risk of leaving solvent residues in the final product poses safety concerns for therapeutic applications. Furthermore, the generation of solvent waste makes it an environmentally less favorable option.[9]

References

Auraptene's In Vivo Efficacy in Animal Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene, a natural monoterpene coumarin found in citrus fruits, has garnered significant attention for its potential anti-cancer properties. Preclinical studies in various animal models of cancer have demonstrated its ability to inhibit tumor growth and progression. This guide provides a comparative overview of the in vivo efficacy of auraptene, presenting available quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of action.

Quantitative Efficacy of Auraptene in Animal Models

The following tables summarize the key quantitative findings from in vivo studies investigating the anti-tumor effects of auraptene in different cancer models.

Cancer TypeAnimal ModelTreatment ProtocolKey Quantitative OutcomesReference
Breast Cancer 4T1 tumor-bearing Balb/c miceIntraperitoneal injection of AurapteneShowed a smaller tumor volume compared to control groups.[1][1]
Breast Cancer N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis in female Sprague-Dawley ratsDietary auraptene (500 ppm)Significantly delayed median time to tumor by 39 days compared to the MNU only group.[2] Reduced cyclin D1 expression in tumors by 49%.[2][2]
Colon Cancer Azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) in male F344 ratsDietary administration of aurapteneDose-dependent inhibition of AOM-induced large bowel carcinogenesis.[3] At 500 ppm, reduced the incidence of colon adenocarcinoma by 65%.[3][3]
Colon Cancer Murine colon carcinoma model (CT26 cells)Intraperitoneal injection of Auraptene in combination with ionizing radiation (IR)Significant regression in tumor size was observed after administration of Auraptene + IR.[4][4]

Comparative Efficacy

Direct comparative studies with quantitative data on the efficacy of auraptene versus standard chemotherapeutic agents in the same animal model are limited in the currently available literature. However, some studies have explored its synergistic effects with conventional cancer therapies.

Cancer TypeCombination TherapyAnimal ModelKey FindingsReference
Colon Cancer Auraptene + Ionizing Radiation (IR)Murine colon carcinoma modelCo-administration resulted in a significant regression in tumor size compared to IR alone.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of experimental protocols used in key in vivo studies of auraptene.

Breast Cancer: 4T1 Syngeneic Mouse Model
  • Animal Model: Female Balb/c mice.

  • Tumor Induction: Subcutaneous injection of 4T1 murine breast cancer cells into the mammary fat pad.

  • Treatment: Intraperitoneal injection of auraptene. Control groups receive vehicle (e.g., paraffin oil) and saline.

  • Monitoring:

    • Tumor volume is measured regularly using calipers.

    • Body weight is monitored to assess toxicity.

    • At the end of the study, tumors are excised for histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67 proliferation marker).

    • Blood samples may be collected to measure serum levels of cytokines like IFN-γ and IL-4 via ELISA.[1]

Colon Cancer: Azoxymethane (AOM)-Induced Rat Model
  • Animal Model: Male F344 rats.

  • Carcinogen Induction: Subcutaneous injections of azoxymethane to induce colonic aberrant crypt foci (ACF) and tumors.

  • Treatment: Dietary administration of auraptene mixed in the feed at specified concentrations (e.g., 100 ppm, 500 ppm).

  • Monitoring:

    • After a set period (e.g., 38 weeks), animals are euthanized.

    • Colons are excised, and the number and size of tumors and ACF are quantified.

    • Histopathological analysis is performed to confirm adenocarcinoma.[3]

Signaling Pathways and Molecular Mechanisms

Auraptene exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Key Signaling Pathways Modulated by Auraptene

Signaling_Pathways cluster_auraptene Auraptene cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways Auraptene Auraptene PI3K_Akt_mTOR PI3K/Akt/mTOR Auraptene->PI3K_Akt_mTOR NF_kB NF-κB Auraptene->NF_kB CyclinD1 Cyclin D1 Auraptene->CyclinD1 Caspases Caspases Auraptene->Caspases MMPs MMPs Auraptene->MMPs VEGF VEGF Auraptene->VEGF Proliferation Cell Proliferation Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Apoptosis Apoptosis Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression Angiogenesis Angiogenesis Angiogenesis->Tumor_Growth Metastasis Metastasis Tumor_Progression Tumor Progression Metastasis->Tumor_Progression PI3K_Akt_mTOR->Proliferation NF_kB->Proliferation CyclinD1->Proliferation Caspases->Apoptosis MMPs->Metastasis VEGF->Angiogenesis

Caption: Auraptene's multifaceted anti-cancer mechanism.

Auraptene has been shown to downregulate key survival pathways like PI3K/Akt/mTOR and NF-κB.[5][6] It also suppresses the expression of cell cycle regulators such as Cyclin D1, leading to cell cycle arrest.[5] Furthermore, auraptene can induce apoptosis through the activation of caspases and inhibit metastasis and angiogenesis by downregulating matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF), respectively.[3][5]

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., Balb/c mice) Tumor_Induction Induce Tumors (e.g., 4T1 cell injection) Animal_Model->Tumor_Induction Grouping Randomize into Groups (Control, Auraptene) Tumor_Induction->Grouping Administration Administer Treatment (e.g., i.p. injection) Grouping->Administration Tumor_Measurement Measure Tumor Volume & Body Weight Administration->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Histology Histology (H&E) Endpoint->Histology IHC Immunohistochemistry (Ki-67) Endpoint->IHC Biochemical Biochemical Assays (ELISA) Endpoint->Biochemical

References

Enhancing Auraptene Bioavailability: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different Auraptene formulations, focusing on their impact on bioavailability. Experimental data from preclinical studies are presented to support the comparison, alongside detailed methodologies to aid in the replication and advancement of research in this area.

Auraptene, a naturally occurring coumarin derivative found in citrus fruits, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, its therapeutic potential is often hindered by poor oral bioavailability, primarily due to its low aqueous solubility. To overcome this limitation, various formulation strategies have been explored, ranging from standard oral administration to advanced nanoformulations. This guide compares the pharmacokinetic profiles and efficacy of these different approaches.

Pharmacokinetic Profile of Auraptene Formulations

The oral bioavailability of Auraptene in its standard formulation is notably low. Studies in rat models have demonstrated that after oral administration, the bioavailability is approximately 8.5%.[1] To enhance this, researchers have turned to nanoformulations such as nanostructured lipid carriers (NLCs) and nanoliposomes, which aim to improve the solubility, dissolution rate, and absorption of Auraptene.

While direct comparative in-vivo pharmacokinetic studies for all formulations are not extensively available in the current literature, the existing data provides valuable insights. The table below summarizes key pharmacokinetic parameters for a standard oral formulation of Auraptene, derived from a study in rats. This serves as a baseline for evaluating the potential improvements offered by advanced formulations.

FormulationDoseCmax (ng/mL)Tmax (min)Elimination Half-life (min)Oral Bioavailability (%)
Standard Oral 100 mg/kg (p.o.)1719.5 ± 384.3108.0 ± 25.3108.0 ± 25.38.5
Intravenous 2 mg/kg (i.v.)--3.0 ± 0100

Data from a pharmacokinetic study in rats (Ye et al., 2016).[1]

Nanoformulations, such as nanostructured lipid carriers (NLCs) and nanoliposomes, have been developed to address the poor bioavailability of Auraptene.[2] These formulations encapsulate Auraptene in lipid-based nanoparticles, enhancing its solubility and facilitating its transport across biological membranes. Although specific in-vivo pharmacokinetic data for Auraptene NLCs and nanoliposomes is still emerging, in-vitro studies and research on similar poorly soluble compounds suggest a significant potential for increased bioavailability. For instance, a study on nanoliposomal Auraptene demonstrated enhanced cytotoxicity against cancer cells compared to the non-liposomal form, indicating improved delivery to the target site.[3]

Experimental Protocols

Oral Administration of Auraptene in Rats

This protocol describes the oral administration of Auraptene to rats for pharmacokinetic studies.

Materials:

  • Auraptene

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Sprague-Dawley rats

Procedure:

  • Male Sprague-Dawley rats are fasted overnight before the experiment but have free access to water.

  • Auraptene is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) to the desired concentration.

  • The Auraptene suspension is administered to the rats via oral gavage at a specific dose (e.g., 100 mg/kg).

  • Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Quantification of Auraptene in Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Auraptene concentrations in rat plasma.[1][4]

Materials and Equipment:

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., Waters Sun Fire C18, 50 mm x 2 mm, 5 µm)[1]

  • Methanol (HPLC grade)

  • Formic acid

  • Internal standard (e.g., Progesterone)[1]

  • Rat plasma samples

Procedure:

  • Sample Preparation: Plasma samples are thawed, and a small volume (e.g., 50 µL) is mixed with a protein precipitation agent (e.g., methanol) containing the internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): The transitions of the precursor ion to the product ion for Auraptene (e.g., m/z 299.3 → 162.9) and the internal standard are monitored.[1]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of Auraptene to the internal standard against the concentration of Auraptene standards. The concentration of Auraptene in the plasma samples is then determined from this curve.

Signaling Pathways and Experimental Workflows

Auraptene exerts its biological effects by modulating various intracellular signaling pathways. In the context of cancer, Auraptene has been shown to induce apoptosis (programmed cell death) and inhibit inflammation. The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway for Auraptene-induced apoptosis and a typical experimental workflow for evaluating Auraptene formulations.

Auraptene_Apoptosis_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auraptene Auraptene Cell Target Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulation Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified signaling pathway of Auraptene-induced apoptosis.

Experimental_Workflow cluster_formulation Formulation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Outcome F1 Standard Oral Admin Oral Gavage (Rat Model) F1->Admin F2 Nanoformulation F2->Admin Blood Blood Collection Admin->Blood LCMS LC-MS/MS Analysis Blood->LCMS PK Pharmacokinetic Modeling LCMS->PK Bioavailability Bioavailability Comparison PK->Bioavailability

Caption: Experimental workflow for comparing Auraptene formulations.

Conclusion

The development of novel formulations is a critical step in harnessing the full therapeutic potential of promising natural compounds like Auraptene. While standard oral formulations exhibit low bioavailability, advanced delivery systems such as nanostructured lipid carriers and nanoliposomes show significant promise in overcoming this limitation. Further in-vivo pharmacokinetic studies are warranted to quantitatively compare the bioavailability of these different formulations and to establish a clear correlation between formulation strategy and therapeutic efficacy. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the clinical translation of Auraptene.

References

Auraptene's Neuroprotective Potential in Parkinson's Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Auraptene's neuroprotective effects in established Parkinson's disease (PD) models. We delve into the experimental data supporting its mechanisms of action, including antioxidant and anti-inflammatory pathways, and discuss its potential as a disease-modifying therapeutic agent.

Auraptene, a natural coumarin found in citrus fruits, has emerged as a promising neuroprotective compound in preclinical studies of Parkinson's disease. Current symptomatic treatments for PD, such as Levodopa (L-DOPA), primarily address motor deficits by replenishing dopamine levels but do not halt the progressive loss of dopaminergic neurons. Auraptene, in contrast, exhibits mechanisms that target the underlying pathology of neuronal death, suggesting a potential to slow disease progression. This guide synthesizes the available experimental data to evaluate its efficacy and mechanisms in various PD models.

Performance in Preclinical Parkinson's Disease Models: A Data-Driven Comparison

Auraptene has been evaluated in several key preclinical models of Parkinson's disease, each mimicking different aspects of the disease's pathology. The following tables summarize the quantitative outcomes of these studies, offering a clear comparison of its effects on neuronal survival, neuroinflammation, and oxidative stress.

In Vitro Models of Neurotoxicity

In cellular models, auraptene has demonstrated a direct protective effect on dopaminergic neurons exposed to neurotoxins that induce Parkinson's-like pathology.

Cell LineNeurotoxinAuraptene ConcentrationOutcome MeasureResultReference
SN4741 (dopaminergic neuronal cells)Rotenone (0.5, 1, 10 µM)1 µMCell ViabilitySignificantly increased[1]
SN4741MPP+ (1, 4, 8 mM)1 µMCell ViabilitySignificantly increased[1]
SN4741Rotenone1 µMMitochondrial ROS ProductionReduced by 21.6%[1]
In Vivo Rodent Models of Parkinson's Disease

In animal models, auraptene has shown efficacy in mitigating the behavioral and neuropathological hallmarks of Parkinson's disease.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This model induces rapid and selective destruction of dopaminergic neurons in the substantia nigra.

Animal ModelAuraptene DosageKey FindingsQuantitative ResultsReference
MPTP-induced Mice25 mg/kgProtected against loss of TH-positive neurons32% increase in TH-positive neurons compared to MPTP-only group[1]
MPTP-induced Mice25 mg/kgReduced astrocyte activationRelative GFAP intensity decreased from 3.3-fold to 2.8-fold higher than control[1]
MPTP-induced Mice25 mg/kgImproved motor functionShowed improved movement in open-field test[1]

LPS (Lipopolysaccharide) Model: This model recapitulates the neuroinflammatory aspects of Parkinson's disease.

Animal ModelAuraptene DosageKey FindingsQuantitative ResultsReference
LPS-injected Mice25 mg/kg/daySuppressed microglial hyperactivationArea of IBA1-positive cells was approximately 39.7% of the LPS-only group[2]
LPS-injected Mice25 mg/kg/dayProtected against neuronal cell lossIncreased number of GAD67-positive neurons[3]

Mechanisms of Neuroprotection: Signaling Pathways and Experimental Workflows

Auraptene's neuroprotective effects are attributed to its dual action as an antioxidant and an anti-inflammatory agent. Below, we detail the experimental protocols used to elucidate these mechanisms and provide diagrams of the key signaling pathways involved.

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease [1]

  • Animals: C57BL/6 mice.

  • MPTP Administration: 20 mg/kg administered intraperitoneally (i.p.).

  • Auraptene Treatment: 25 mg/kg administered i.p. 24 hours before MPTP injection, and then again 24 and 48 hours after MPTP.

  • Behavioral Analysis: Open-field and vertical-grid tests performed 7 days after MPTP injection to assess motor function.

  • Immunohistochemistry: Brains were sectioned and stained for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum. Glial Fibrillary Acidic Protein (GFAP) staining was used to assess astrocyte activation.

LPS-Induced Mouse Model of Neuroinflammation [2][3]

  • Animals: Male ddY mice.

  • LPS Administration: Single intranigral injection of LPS.

  • Auraptene Treatment: Subcutaneous administration of auraptene (25 mg/kg/day) for 21 days, starting on the day of LPS injection.

  • Immunohistochemistry: Brain sections were stained for Ionized calcium-binding adapter molecule 1 (Iba1) to quantify microglial activation and for GAD67 to assess neuronal cell loss in the substantia nigra.

In Vitro Neurotoxicity Model [1]

  • Cell Line: SN4741 embryonic dopaminergic neuronal cells.

  • Neurotoxin Treatment: Cells were incubated with varying concentrations of rotenone or MPP+ for 6 to 24 hours.

  • Auraptene Treatment: Cells were pre-treated with 1 µM auraptene for 1 hour before neurotoxin exposure.

  • Cell Viability Assay: Sulforhodamine B (SRB) assay was used to measure cell viability.

  • ROS Measurement: DCFDA and MitoSOX™ staining followed by flow cytometry were used to quantify total and mitochondrial reactive oxygen species (ROS), respectively.

Signaling Pathways and Visualizations

Auraptene's protective effects are mediated through the activation of the NRF2 antioxidant response pathway and the inhibition of the NF-κB inflammatory pathway.

Antioxidant Pathway Activation

Auraptene upregulates the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response.[1] Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. In the presence of oxidative stress or compounds like auraptene, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their transcription.

G Auraptene's Antioxidant Mechanism via NRF2 Pathway Auraptene Auraptene KEAP1_NRF2 KEAP1-NRF2 Complex (Cytoplasm) Auraptene->KEAP1_NRF2 Induces dissociation Oxidative_Stress Oxidative Stress (from Neurotoxins) Oxidative_Stress->KEAP1_NRF2 Induces dissociation NRF2_nucleus NRF2 (Nucleus) KEAP1_NRF2->NRF2_nucleus NRF2 translocates ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Auraptene activates the NRF2 antioxidant pathway.

Anti-inflammatory Pathway Modulation

In the context of neuroinflammation, microglia, the resident immune cells of the brain, become activated. This activation is often mediated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Auraptene has been shown to suppress the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.[4][5]

G Auraptene's Anti-inflammatory Mechanism via NF-κB Pathway LPS LPS (Inflammatory Stimulus) Microglia Microglia LPS->Microglia Activates NFkB_pathway NF-κB Pathway (p65, IκBα phosphorylation) Microglia->NFkB_pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_pathway->Proinflammatory_Cytokines Increases production Auraptene Auraptene Auraptene->NFkB_pathway Inhibits Neuronal_Damage Neuronal Damage Proinflammatory_Cytokines->Neuronal_Damage Contributes to

Caption: Auraptene inhibits the NF-κB inflammatory pathway in microglia.

Concluding Remarks: Auraptene as a Disease-Modifying Candidate

The compiled data strongly suggests that auraptene holds significant promise as a neuroprotective agent for Parkinson's disease. Its ability to combat both oxidative stress and neuroinflammation—two key drivers of dopaminergic neurodegeneration—positions it as a potential disease-modifying therapy.

While current gold-standard treatments like L-DOPA offer crucial symptomatic relief, they do not prevent the ongoing loss of neurons. The neuroprotective mechanisms of auraptene, as demonstrated in the MPTP and LPS models, could, therefore, be complementary to existing therapies. By preserving dopaminergic neurons, auraptene may help to slow the progression of the disease, potentially delaying the onset of severe motor symptoms and reducing the required dosage of symptomatic treatments over time.

Further research, including direct comparative studies with L-DOPA and other neuroprotective agents in chronic Parkinson's disease models, is warranted to fully elucidate auraptene's therapeutic potential. The development of novel compounds that can both alleviate symptoms and protect neurons remains a critical goal in Parkinson's disease research, and auraptene represents a valuable lead in this endeavor.

References

Comparative analysis of the gene expression profiles in cells treated with Auraptene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Auraptene on gene expression in various cell lines, primarily focusing on cancer models. The objective is to offer a clear comparison of Auraptene's performance against other coumarins and related compounds, supported by experimental data. This document summarizes key quantitative findings in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and drug development.

Introduction to Auraptene

Auraptene, a naturally occurring monoterpene coumarin found in citrus fruits, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anticancer properties.[1][2] Its mechanism of action often involves the modulation of intracellular signaling pathways that regulate cell growth, apoptosis, and metastasis.[1][2] Understanding the specific changes in gene expression induced by Auraptene is crucial for elucidating its therapeutic potential and for the development of novel targeted therapies.

Comparative Gene Expression Analysis

Auraptene has been shown to modulate the expression of numerous genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and metastasis. This section compares the effects of Auraptene on key gene targets with those of another natural coumarin, Umbelliprenin, and provides a broader overview of the effects of other anticancer coumarins.

Auraptene vs. Umbelliprenin

A key study directly compared the cytotoxic effects and the impact on the anti-apoptotic gene, Myeloid Cell Leukemia 1 (Mcl-1), of Auraptene and Umbelliprenin in various cancer cell lines. The findings indicate that while both compounds exhibit anticancer properties, their mechanisms and potency can differ significantly.

Table 1: Comparative Effects of Auraptene and Umbelliprenin on Mcl-1 Gene Expression and Cytotoxicity

FeatureAurapteneUmbellipreninCell Line(s)Source(s)
Mcl-1 mRNA Expression Down-regulatedUp-regulated (initially)Jurkat (T-cell leukemia)[1]
Cytotoxicity (IC50) More cytotoxicLess cytotoxicHeLa, Jurkat, KYSE-30, MCF-7[3]

Note: The study on Mcl-1 expression in Jurkat cells showed that Auraptene consistently down-regulated Mcl-1 mRNA, whereas Umbelliprenin initially caused an up-regulation.[1] This differential regulation of a key anti-apoptotic gene highlights a fundamental difference in their mechanisms of inducing cell death.

Broader Effects of Auraptene on Gene Expression

Beyond the direct comparison with Umbelliprenin, research has identified a range of genes whose expression is significantly altered by Auraptene treatment in various cancer cell models.

Table 2: Summary of Genes Modulated by Auraptene Treatment in Cancer Cells

Gene(s)RegulationCell Line(s)Biological ProcessSource(s)
p53, p21 Up-regulatedKYSE30 (Esophageal)Apoptosis, Cell Cycle Arrest[4]
CD44, BMI-1 Down-regulatedKYSE30 (Esophageal)Cancer Stem Cell Markers[4]
Cyclin D1 Down-regulatedMCF-7 (Breast)Cell Cycle Progression (G1/S)[5]
MMP-2, MMP-9 Down-regulatedHeLa, A2780 (Cervical, Ovarian)Metastasis, Invasion[5]
ACO, CPT1A, ACS Up-regulatedHepG2 (Liver)Fatty Acid Metabolism (PPARα agonism)[6]
CD166, CD44 Down-regulatedHT-29 (Colon, chemo-resistant)Cancer Stem Cell Markers[5][7]

Signaling Pathways Modulated by Auraptene

Auraptene exerts its effects on gene expression by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the experimental workflow for gene expression analysis and the primary signaling pathways affected by Auraptene.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression_analysis Gene Expression Analysis start Cancer Cell Lines (e.g., Jurkat, MCF-7, KYSE30) treatment Treatment with Auraptene (Various Concentrations & Durations) start->treatment control Vehicle Control (e.g., DMSO) start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qrt_pcr Quantitative Real-Time PCR (qRT-PCR) cdna_synthesis->qrt_pcr rna_seq RNA Sequencing (Transcriptome Profiling) cdna_synthesis->rna_seq data_analysis Data Analysis (Fold Change Calculation) qrt_pcr->data_analysis rna_seq->data_analysis table Comparative Tables data_analysis->table diagram Pathway Diagrams data_analysis->diagram

Figure 1. Experimental workflow for analyzing gene expression changes induced by Auraptene.

auraptene_pathways cluster_apoptosis Apoptosis & Cell Cycle cluster_metastasis Metastasis cluster_metabolism Lipid Metabolism p53 p53 p21 p21 p53->p21 activates G1_S_Arrest G1/S Arrest p21->G1_S_Arrest induces Mcl1 Mcl-1 Apoptosis Apoptosis Mcl1->Apoptosis inhibits CyclinD1 Cyclin D1 CyclinD1->G1_S_Arrest inhibits Auraptene_node Auraptene Auraptene_node->p53 upregulates Auraptene_node->Mcl1 downregulates Auraptene_node->CyclinD1 downregulates MMP9 MMP-9 Metastasis Metastasis MMP9->Metastasis promotes MMP2 MMP-2 MMP2->Metastasis promotes Auraptene_node2 Auraptene Auraptene_node2->MMP9 downregulates Auraptene_node2->MMP2 downregulates PPARa PPARα ACO ACO PPARa->ACO upregulates CPT1A CPT1A PPARa->CPT1A upregulates Lipid_Metabolism Lipid Metabolism ACO->Lipid_Metabolism participates in CPT1A->Lipid_Metabolism participates in Auraptene_node3 Auraptene Auraptene_node3->PPARa activates

Figure 2. Key signaling pathways modulated by Auraptene treatment in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to analyze gene expression changes. For precise, step-by-step instructions, consulting the full-text articles is recommended.

Cell Culture and Treatment
  • Cell Lines : A variety of human cancer cell lines were used, including Jurkat (T-cell leukemia), MCF-7 (breast adenocarcinoma), KYSE30 (esophageal squamous cell carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma).[3][4][6]

  • Treatment : Cells were treated with varying concentrations of Auraptene (typically in the range of 10-40 µg/mL or 10-50 µM) or Umbelliprenin for durations ranging from 1 to 72 hours, depending on the specific experiment.[3][4][7] A vehicle control (e.g., DMSO) was used in parallel.[4]

RNA Extraction and cDNA Synthesis
  • RNA Isolation : Total RNA was extracted from treated and control cells using commercially available kits, such as the RNeasy Kit (Qiagen), following the manufacturer's instructions.[4] The quality and quantity of the extracted RNA were assessed using spectrophotometry.

  • Reverse Transcription : First-strand complementary DNA (cDNA) was synthesized from the total RNA using reverse transcriptase enzymes and a mix of random primers or oligo(dT) primers. This cDNA serves as the template for subsequent PCR-based analysis.

Quantitative Real-Time PCR (qRT-PCR)
  • Principle : qRT-PCR is used to quantify the expression levels of specific genes. It involves amplifying the cDNA with gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified product.

  • Procedure : The reaction is performed in a real-time PCR thermal cycler. The expression levels of target genes are normalized to one or more housekeeping genes (e.g., GAPDH, β-actin) to correct for variations in RNA input and reverse transcription efficiency.

  • Data Analysis : The relative fold change in gene expression between treated and control samples is calculated using methods such as the 2-ΔΔCt method.[4]

Table 3: Example of Primer Sequences for qRT-PCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Source(s)
p53 GTTCCGAGAGCTGAATGAGGTCTGAGTCAGGCCCTTCTGT
p21 TGTCCGTCAGAACCCATGCAAAGTCGAAGTTCCATCGCTC
MMP-9 TGTACCGCTATGGTTACACTCGGGCAGGGACAGTTGCTTCT[8][9]
GAPDH GAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC[9]

Note: Primer sequences can vary between studies and should be validated for specificity and efficiency.

RNA Sequencing (RNA-Seq)
  • Principle : RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome. It involves sequencing the entire population of RNA molecules in a sample.

  • Procedure : The process typically involves isolating RNA, depleting ribosomal RNA (rRNA), fragmenting the remaining RNA, converting it to a library of cDNA fragments, and then sequencing these fragments using a next-generation sequencing platform.

  • Data Analysis : The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. This information is then used to determine the relative abundance of each transcript and identify differentially expressed genes between treated and control groups.

Conclusion and Future Directions

The available data clearly indicate that Auraptene significantly modulates gene expression profiles in cancer cells, impacting key pathways involved in apoptosis, cell cycle control, and metastasis. Its effects are, in some cases, distinct from those of other coumarins like Umbelliprenin, suggesting a unique therapeutic potential.

For future research, comprehensive transcriptome-wide analyses, such as RNA-Seq, on a broader range of cell lines treated with Auraptene and other coumarins would be highly valuable. This would allow for a more global understanding of their mechanisms of action and facilitate the identification of novel biomarkers and therapeutic targets. Furthermore, detailed dose-response and time-course studies are needed to optimize treatment protocols and fully elucidate the dynamic nature of gene expression changes induced by these compounds.

References

Reproducibility of Auraptene's Effects on Inhibiting Tumor Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of auraptene's anti-tumor effects, presenting a comparative overview of its performance against other compounds. The information is curated from a range of preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.

Efficacy of Auraptene in Tumor Growth Inhibition: A Quantitative Overview

The anti-proliferative activity of auraptene has been documented across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been reported in multiple studies. While there is variability, which can be attributed to different experimental conditions such as cell line origin and incubation times, a general trend of efficacy in the micromolar range is consistently observed.

Below is a summary of reported IC50 values for auraptene in different human cancer cell lines, providing a snapshot of its cytotoxic potential.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
Breast CancerMCF-721.6672[1][2]
Breast CancerMCF-73648[1][2]
Breast CancerMDA-MB-231~10Not Specified[3]
Esophageal CarcinomaKYSE-30Not SpecifiedNot Specified[3]
Prostate CancerDU145Not SpecifiedNot Specified[3]
Prostate CancerPC3Not SpecifiedNot Specified[3]
Cervical CancerHeLaNot SpecifiedNot Specified[3]
Ovarian CancerA2780Not SpecifiedNot Specified[3]
Jurkat T-cell LeukemiaJurkatNot SpecifiedNot Specified[3]
Gastric CancerSNU-1Not SpecifiedNot Specified[3]

Comparative Efficacy of Auraptene

To contextualize the anti-tumor activity of auraptene, it is useful to compare its efficacy with other natural compounds and standard chemotherapeutic agents.

Against Other Natural Compounds

Studies have compared auraptene to other coumarins, such as umbelliferone. In one study, auraptene (IC50 = 18 µM) was found to be significantly more potent than umbelliferone (IC50 = 450 µM) in inhibiting Epstein-Barr virus activation, an assay for anti-tumor promotion activity[4]. This suggests that the geranyloxy group in auraptene's structure is crucial for its enhanced activity[4]. In another direct comparison on Jurkat T cells, auraptene was also found to be more cytotoxic than umbelliprenin[3].

In Combination with Chemotherapeutic Drugs

Auraptene has also been evaluated for its potential to enhance the efficacy of conventional chemotherapy drugs. In esophageal cancer cells, non-toxic concentrations of auraptene significantly increased the toxicity of cisplatin, paclitaxel, and 5-fluorouracil[5]. This synergistic effect was also observed in colon adenocarcinoma cells with cisplatin, doxorubicin, and vincristine, as well as in combination with ionizing radiation[6][7]. These findings suggest a potential role for auraptene in combination therapies to overcome drug resistance or reduce the required dosage of more toxic agents.

In Vivo Evidence of Tumor Growth Inhibition

The anti-tumor effects of auraptene have been corroborated in animal models. In a mouse model of breast cancer, intraperitoneal injection of auraptene led to a smaller tumor volume[8]. Another study using a xenograft model of breast cancer also demonstrated that auraptene treatment resulted in reduced cell viability of MDA-MB-231 cells in a concentration-dependent manner[9]. In a chemically induced mammary carcinogenesis model in rats, dietary auraptene (500 ppm) significantly delayed the median time to tumor by 39 days[10][11]. Furthermore, in a two-stage skin carcinogenesis model in ICR mice, topical application of auraptene significantly reduced tumor incidence by 27% and the number of tumors per mouse by 23%[4].

Mechanistic Insights: Key Signaling Pathways

The reproducibility of auraptene's effects is further supported by consistent findings regarding its molecular mechanisms of action. Multiple studies converge on its ability to induce apoptosis and regulate the cell cycle.

Induction of Apoptosis

Auraptene has been shown to induce apoptosis through the modulation of key regulatory proteins. It consistently activates pro-apoptotic proteins like Bax and caspases (caspase-3 and -9) while inhibiting the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1[3][12]. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Auraptene Auraptene Bcl2 Bcl-2/Mcl-1 Auraptene->Bcl2 Inhibits Bax Bax Auraptene->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Auraptene-induced apoptotic pathway.

Cell Cycle Regulation

A consistent finding across multiple studies is the ability of auraptene to suppress the expression of Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle[10][11]. In MCF-7 breast cancer cells, auraptene (10 µM) reduced IGF-1-induced Cyclin D1 expression by 40%[10][11]. This effect was also observed in vivo, where dietary auraptene (500 ppm) significantly reduced Cyclin D1 expression in rat mammary tumors by 49%[10][11].

Auraptene Auraptene CyclinD1 Cyclin D1 Auraptene->CyclinD1 Inhibits G1_S_Phase G1-S Phase Transition CyclinD1->G1_S_Phase CellProliferation Cell Proliferation G1_S_Phase->CellProliferation

Figure 2: Auraptene's effect on cell cycle.

Experimental Protocols

To aid in the replication and further investigation of auraptene's effects, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of auraptene (e.g., 0.1 to 200 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-5 cluster_3 Day 5 a Seed cells in 96-well plate b Treat with Auraptene a->b c Incubate for 24-72 hours b->c d Add MTT reagent c->d e Incubate for 4 hours d->e f Add DMSO e->f g Read Absorbance at 570 nm f->g

Figure 3: MTT assay workflow.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate and treat with auraptene at the desired concentration and time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.

  • Counterstaining: Wash the cells with PBS and counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence within the nucleus.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Western Blotting for Cyclin D1

Western blotting is used to detect the expression level of specific proteins.

Protocol:

  • Cell Lysis: Treat cells with auraptene, then wash with cold PBS and lyse in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

The available evidence from multiple independent studies demonstrates a reproducible inhibitory effect of auraptene on tumor growth, both in vitro and in vivo. Its efficacy is consistently reported across a range of cancer types, and the underlying mechanisms, primarily the induction of apoptosis and cell cycle arrest via downregulation of Cyclin D1, are well-supported. Comparisons with other natural compounds suggest a favorable profile for auraptene. Furthermore, its ability to synergize with conventional chemotherapeutics highlights its potential as an adjunct therapy. The detailed experimental protocols provided in this guide should facilitate further research to validate and expand upon these promising preclinical findings.

References

Safety Operating Guide

Navigating the Safe Disposal of Auraptene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of auraptene, a naturally occurring coumarin. While auraptene is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to ensure a safe laboratory environment and to prevent environmental contamination.[1][2]

Core Principles of Auraptene Disposal

The disposal of auraptene should be approached with the same diligence as any other laboratory chemical. The primary objectives are to minimize exposure to personnel, prevent accidental release into the environment, and comply with all applicable local, state, and federal regulations.

Step-by-Step Disposal Procedure

This section outlines the recommended procedure for the disposal of auraptene waste, including unused product, contaminated materials, and empty containers.

1. Personal Protective Equipment (PPE): Before handling auraptene for disposal, it is imperative to wear appropriate personal protective equipment. This includes:

  • Safety glasses or goggles: To protect the eyes from dust or splashes.

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Lab coat: To protect clothing and skin.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid auraptene waste, including unused or expired product and contaminated items such as weighing paper or absorbent pads, in a designated, clearly labeled, and sealable waste container.[1]

  • Liquid Waste: If auraptene has been dissolved in a solvent, the entire solution should be treated as chemical waste. Collect the solution in a compatible, sealed, and clearly labeled waste container. Do not empty into drains.[3][4] The choice of waste container should be appropriate for the solvent used.

  • Empty Containers: "Empty" containers of auraptene should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container can typically be disposed of as non-hazardous waste, depending on institutional policies.

3. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution's policy), the full chemical name ("Auraptene"), and the primary hazard (e.g., "Chemical Waste").

  • Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is collected for disposal.

4. Disposal Method:

  • The recommended method for the disposal of coumarin compounds, such as auraptene, is incineration.[5] This can be achieved by either:

    • Incinerating the solid material directly, often mixed with a flammable material like paper.[5]

    • Dissolving the solid in a flammable solvent and spraying the solution into a chemical incinerator.[5]

  • Disposal must be carried out by a licensed and approved hazardous waste disposal company in accordance with all local, state, and federal regulations.[4]

5. Documentation:

  • Maintain accurate records of the amount of auraptene waste generated and its disposal date. This documentation is crucial for regulatory compliance and waste tracking.

Quantitative Data Summary

No quantitative data regarding specific disposal parameters (e.g., concentration limits for drain disposal, inactivation data) is available in the provided safety data sheets or literature for auraptene. The compound is generally not classified as hazardous, and therefore, specific quantitative disposal guidelines are not established.[1][2]

ParameterValue
GHS ClassificationNot a hazardous substance or mixture[1][2]
Recommended Disposal MethodIncineration[5]
Aquatic HazardCoumarins can be harmful to aquatic life with long-lasting effects[6][7]

Experimental Protocols

Logical Workflow for Auraptene Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of auraptene.

Auraptene_Disposal_Workflow start Start: Auraptene Waste Generation ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Unused product, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Auraptene in solvent) assess_waste->liquid_waste Liquid collect_solid Step 3a: Collect in a labeled, sealable solid waste container solid_waste->collect_solid collect_liquid Step 3b: Collect in a labeled, sealable liquid waste container liquid_waste->collect_liquid storage Step 4: Store waste in a designated secondary containment area collect_solid->storage collect_liquid->storage disposal_pickup Step 5: Arrange for pickup by licensed waste disposal service storage->disposal_pickup incineration Step 6: Incineration (Recommended Disposal Method) disposal_pickup->incineration documentation Step 7: Complete and file waste disposal documentation incineration->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the proper disposal of auraptene waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of auraptene, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste management policies and procedures, as they may have additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auraptene
Reactant of Route 2
Reactant of Route 2
Auraptene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.